N-Desethyl Chloroquine Hydrochloride
Description
BenchChem offers high-quality N-Desethyl Chloroquine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethyl Chloroquine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUGBWALMVNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-96-6 | |
| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Metabolic pathway of chloroquine to N-desethyl chloroquine
An In-Depth Technical Guide to the Metabolic Pathway of Chloroquine to N-desethylchloroquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroquine (CQ), a cornerstone therapeutic for malaria and certain autoimmune diseases, undergoes extensive metabolism in the human body, significantly influencing its efficacy and safety profile. The primary metabolic transformation is the N-deethylation of chloroquine to its major pharmacologically active metabolite, N-desethylchloroquine (DCQ). This guide provides a comprehensive technical overview of this critical metabolic pathway, elucidating the enzymatic machinery, reaction kinetics, and state-of-the-art methodologies for its characterization. We will delve into the causality behind experimental designs, from in vitro microsomal assays to in vivo pharmacokinetic studies, offering a robust framework for researchers in drug metabolism and development. The principal enzymes responsible for this biotransformation are cytochrome P450 isoforms CYP2C8 and CYP3A4/5, with a lesser but significant contribution from CYP2D6. Understanding this pathway is paramount for predicting drug-drug interactions, interpreting clinical variability, and optimizing therapeutic strategies involving chloroquine.
Part 1: The Pharmacological Context of Chloroquine Metabolism
Chloroquine, a 4-aminoquinoline derivative, has been a vital medication for decades.[1][2] Its therapeutic action, particularly in malaria, involves accumulating in the acidic food vacuole of the parasite, where it interferes with the polymerization of heme, leading to a buildup of toxic heme and parasite death.[2] Beyond its primary indication, its immunomodulatory effects have been harnessed for conditions like rheumatoid arthritis and lupus erythematosus.
The clinical response to chloroquine is not solely dependent on the parent drug. The biotransformation in the liver produces metabolites, primarily N-desethylchloroquine (DCQ) and subsequently bisdesethylchloroquine (BDCQ).[1][3] DCQ itself is an active metabolite, contributing to the overall therapeutic and toxicological profile of the drug.[2] Therefore, a granular understanding of the conversion of CQ to DCQ is fundamental for a complete pharmacological assessment. The elimination half-lives for both chloroquine and its desethyl metabolites are notably long, ranging from 20 to 60 days, with the drug being detectable in urine for months after administration.[2][4]
Part 2: The Core Metabolic Pathway: Chloroquine N-Deethylation
The conversion of chloroquine to N-desethylchloroquine is an oxidative N-dealkylation reaction, a common biotransformation for xenobiotics containing amine groups. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, located predominantly in the endoplasmic reticulum of hepatocytes.
Key Enzymatic Drivers
Extensive research using human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes has identified several isoforms capable of metabolizing chloroquine. However, the major contribution in vivo is attributed to a select few.[3]
-
CYP2C8 and CYP3A4/5 (The Workhorses): These two isoforms are consistently identified as the primary enzymes responsible for the N-deethylation of chloroquine.[1][5][6] They are characterized as low-affinity, high-capacity systems, meaning they handle the bulk of chloroquine metabolism at therapeutic concentrations.[7][8] Studies have shown a strong correlation between the rate of DCQ formation in HLMs and the specific activities of CYP2C8 (measured by paclitaxel 6α-hydroxylation) and CYP3A4/5 (measured by midazolam 1'-hydroxylation or testosterone 6β-hydroxylation).[1][7][9]
-
CYP2D6 (The High-Affinity Contributor): While contributing less to the overall metabolic clearance compared to CYP2C8 and CYP3A4, CYP2D6 exhibits a higher affinity (lower Km) for chloroquine but has a significantly lower capacity (Vmax).[7][8] This implies that at lower concentrations, CYP2D6's role may be more pronounced. Interestingly, chloroquine and its metabolites are also known to be inhibitors of CYP2D6, creating a potential for auto-inhibition and drug-drug interactions with other CYP2D6 substrates.[3][10][11]
-
Other Minor Contributors: Other isoforms, including CYP1A2 and CYP2C19, have demonstrated the ability to form DCQ in vitro, but their contribution in vivo is considered minor compared to the main three.[1][3]
Caption: Metabolic conversion of Chloroquine to N-desethylchloroquine.
Enzyme Kinetics
The kinetics of DCQ formation often display a biphasic nature when analyzed using Eadie-Hofstee plots, which is indicative of the involvement of multiple enzymes with different affinities (Km) and maximal velocities (Vmax).[1][5] This confirms the roles of both high-affinity/low-capacity (like CYP2D6) and low-affinity/high-capacity (like CYP2C8 and CYP3A4) enzymes.
Table 1: Representative Kinetic Parameters for N-desethylchloroquine (DCQ) Formation
| System | Apparent Km (µM) | Apparent Vmax (pmol/min/mg or nmol/min/mg) | Reference |
|---|---|---|---|
| Human Liver Microsomes (High Affinity) | 210 | 1.02 nmol/min/mg protein | [1][5] |
| Human Liver Microsomes (Low Affinity) | 3430 | 10.47 nmol/min/mg protein | [1][5] |
| Human Liver Microsomes (Alternate Study) | 444 ± 121 | 617 ± 128 pmol/min/mg protein |[7][8] |
Part 3: Methodologies for Pathway Characterization
A multi-pronged approach is necessary to fully elucidate the metabolic fate of a drug. This involves a logical progression from controlled in vitro systems to complex in vivo models.
In Vitro Experimental Systems: Mechanistic Insights
In vitro systems are indispensable for identifying the specific enzymes involved and for probing the mechanism of metabolism without the confounding variables of absorption, distribution, and excretion.
Rationale for Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are the gold standard for initial in vitro metabolism screening as they represent the average enzymatic activity of a pooled donor population.
-
Recombinant CYPs: To move from correlation to causation, individual human CYP isoforms are expressed in cell systems (e.g., insect cells or bacteria). This allows for the definitive testing of each enzyme's capacity to metabolize the drug in isolation.
-
Chemical Inhibitors: Using selective chemical inhibitors provides a powerful, cost-effective method to validate findings from HLM and recombinant systems. The choice of inhibitor is critical; it must be highly selective for the target enzyme at the concentration used. For chloroquine metabolism, quercetin (a CYP2C8 inhibitor) and ketoconazole (a potent CYP3A4/5 inhibitor) are commonly used.[1][7] A significant reduction in metabolite formation in the presence of an inhibitor strongly implicates that enzyme in the pathway.
Caption: Generalized workflow for in vitro chloroquine metabolism assays.
Detailed Protocol: Characterizing Chloroquine Metabolism in Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of chloroquine in a suitable solvent (e.g., methanol or water).
-
Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (or NADPH itself).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and chloroquine (at various concentrations to determine kinetics).
-
For inhibition studies, pre-incubate this mixture with the selective inhibitor (e.g., quercetin or ketoconazole) for 5-10 minutes at 37°C.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH solution. The final volume is typically 200-500 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal or double volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
In Vivo Pharmacokinetic Analysis
In vivo studies are essential to understand how the drug and its metabolite behave in a complete biological system, providing crucial data on absorption, distribution, metabolism, and excretion (ADME) that informs clinical dosing regimens.
Rationale for Study Design: A typical human pharmacokinetic study involves administering a standard clinical dose of chloroquine to healthy volunteers or patients.[14][15] Blood samples are collected at multiple time points to capture the full concentration-time profile, including the absorption phase, peak concentration (Cmax), and the long elimination phase.[14][16] This allows for the calculation of key parameters like Area Under the Curve (AUC), clearance, volume of distribution, and half-life for both the parent drug (CQ) and the metabolite (DCQ).[14]
Protocol: Sample Collection and Bioanalysis for a Chloroquine PK Study
-
Subject Dosing: Administer a single oral dose of chloroquine (e.g., 600 mg base) to subjects.[16]
-
Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
A typical sampling schedule would be: pre-dose (0 h), and then at 1, 2, 4, 6, 12, 24, 48, 72 hours, and continuing at extended time points like 7, 14, 21, and 28 days post-dose to capture the long elimination phase.[14][15]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-UV/LC-MS/MS):
-
Sample Extraction: Thaw plasma samples. To a known volume of plasma (e.g., 100-500 µL), add an internal standard. Perform protein precipitation with a solvent like acetonitrile or use a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[12]
-
Chromatographic Separation: Inject the extracted sample onto an HPLC or UPLC system, typically with a C18 reverse-phase column. Use a mobile phase gradient (e.g., acetonitrile and a buffered aqueous solution) to separate chloroquine and N-desethylchloroquine from each other and from endogenous plasma components.[12]
-
Detection and Quantification: Detect the compounds using a UV detector (around 343 nm) or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[13][17] Quantify the concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.
-
Part 4: Clinical and Genetic Implications
The dominant role of CYP2C8 and CYP3A4 in chloroquine metabolism has significant clinical implications.
-
Genetic Polymorphisms: Genetic variations in the genes encoding these enzymes can lead to inter-individual differences in metabolic activity. For example, the CYP2C8*2 polymorphism has been associated with impaired chloroquine metabolism, leading to higher plasma concentrations of the parent drug and lower levels of the DCQ metabolite.[18] This can potentially alter both the efficacy and the risk of toxicity for a given dose.
-
Drug-Drug Interactions (DDIs): Co-administration of chloroquine with drugs that are potent inhibitors or inducers of CYP2C8 or CYP3A4 can alter its clearance. Conversely, as chloroquine can inhibit CYP2D6, it has the potential to increase the plasma concentrations of co-administered drugs that are primarily cleared by this pathway, such as certain beta-blockers or antidepressants.[3][11]
Part 5: Conclusion
The metabolic conversion of chloroquine to N-desethylchloroquine is a well-defined pathway predominantly mediated by CYP2C8 and CYP3A4/5, with a minor role for CYP2D6. The characterization of this pathway relies on a synergistic combination of in vitro techniques—including human liver microsomes, recombinant enzymes, and chemical inhibition—and in vivo pharmacokinetic studies with robust bioanalytical methods like HPLC and LC-MS/MS. A thorough understanding of this biotransformation is not merely an academic exercise; it is critical for drug development professionals and clinicians to anticipate sources of variability, manage drug interactions, and ensure the safe and effective use of this important medication. Future research may further explore the influence of less common genetic variants and the interplay with drug transporters to refine personalized dosing strategies.
References
-
Kim, K., et al. (2003). Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes. Archives of Pharmacal Research, 26(8), 631-637. [Link][1][5][6]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-753. [Link][7][8]
-
Jusko, W. J., & Creaven, P. J. (2020). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Current Drug Metabolism, 21(10), 774-785. [Link][3][10]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Semantic Scholar. [Link]
-
Paludetto, M. N., et al. (2022). Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and inhibits CYP2D6, while its metabolites also inhibit CYP3A in vitro. Åbo Akademi University Research Portal. [Link]
-
Projean, D., et al. (2003). In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Chloroquine Therapy and G6PD Genotype. Medical Genetics Summaries. [Link][2]
-
Davis, T. M., et al. (2006). Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. Antimicrobial Agents and Chemotherapy, 50(4), 1531-1534. [Link][14]
-
Yilmaz, B. (2021). Analytical Methods on Determination in Pharmaceuticals and Biological Materials of Chloroquine as Available for the Treatment of COVID-19. ResearchGate. [Link]
-
Pukrittayakamee, S., et al. (1997). The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria. British Journal of Clinical Pharmacology, 44(4), 379-383. [Link][15]
-
Adelusi, S. A., & Salako, L. A. (1982). Kinetics of the disposition of chloroquine and desethylchloroquine in plasma after a single oral dose of the drug. British Journal of Clinical Pharmacology, 14(4), 483-488. [Link][16]
-
Borges, V. M., et al. (2022). Influence of CYP2C8 Polymorphism on the Exposure to Chloroquine in Patients with Malaria by Plasmodium vivax—A Preliminary Study. MDPI. [Link][18]
-
Sowunmi, A., et al. (2000). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. British Journal of Clinical Pharmacology, 49(5), 455-459. [Link][11]
-
Ritschel, W. A. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. [Link][4]
-
de Santana, D. L. P., & de Almeida, L. P. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 206, 114391. [Link][12]
-
Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(5), 333-347. [Link][13]
Sources
- 1. Cytochrome P450 2C8 and CYP3A4/5 are involved in chloroquine metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 2C8 and CYP3A4/5 are Involved in Chloroquine Metabolism in Human Liver Microsomes - Archives of pharmacal research : a publication of the Pharmaceutical Society of Korea : 논문 | DBpia [dbpia.co.kr]
- 7. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 14. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of chloroquine in healthy Thai subjects and patients with Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [iris.who.int]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Toxicology Profile of N-desethyl Chloroquine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-desethyl-chloroquine is the major and pharmacologically active metabolite of chloroquine, a 4-aminoquinoline drug widely used for the treatment and prophylaxis of malaria.[1] It is formed in the liver through N-de-ethylation of chloroquine, a reaction primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, with a minor contribution from CYP2D6.[2][3] Given its significant presence and biological activity, a thorough understanding of the toxicology profile of N-desethyl chloroquine hydrochloride is crucial for a complete assessment of the safety and risk profile of its parent drug, chloroquine. This technical guide provides a comprehensive overview of the known toxicological properties of N-desethyl chloroquine hydrochloride, drawing from available in vitro and in vivo data, and contextualizing its profile with that of chloroquine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H22ClN3.HCl | [4] |
| Molecular Weight | 327.13 g/mol | [4] |
| CAS Number | 4298-11-7 | [4] |
| Appearance | Tan Solid | [5] |
| Synonyms | N4-(7-Chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine hydrochloride, Monodesethylchloroquine HCl | [4] |
Pharmacokinetics and Metabolism
N-desethyl chloroquine is readily formed following the administration of chloroquine. After a single oral dose of 600 mg of chloroquine base in healthy adults, the peak plasma concentration of N-desethyl chloroquine was observed to be in the range of 71.2 to 162.5 µg/L, achieved within 2 to 8 hours.[1] Similar to its parent compound, N-desethyl chloroquine exhibits a slow elimination from the body and can be detected in plasma for up to 35 days post-administration.[1]
The metabolic conversion of chloroquine to N-desethyl chloroquine is a critical step in its biotransformation. This process is primarily mediated by the hepatic cytochrome P450 system.
Caption: Metabolic pathway of chloroquine.
Toxicological Profile
The toxicological profile of N-desethyl chloroquine is intrinsically linked to that of its parent compound. While specific data for the metabolite is often limited, it is generally considered to possess a toxicological profile similar to chloroquine, contributing to the overall toxicity observed after chloroquine administration. A computational toxicity analysis suggested that desethylchloroquine has a higher acute toxicity compared to bisdesethylchloroquine, another metabolite of chloroquine.[6]
Cytotoxicity
While specific IC50 values for N-desethyl chloroquine across a wide range of cell lines are not extensively documented, studies on the parent compound, chloroquine, provide a basis for understanding its potential cytotoxic effects. It is important to note that the optimal concentration and treatment time for cytotoxicity assessment should be empirically determined for each cell line and experimental condition.[5]
Table of Chloroquine Cytotoxicity (IC50 values) in Various Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC50 (µM) | Source |
| H9C2 | Rat heart myoblasts | 17.1 | [7] |
| HEK293 | Human embryonic kidney | 9.883 | [7] |
| IEC-6 | Rat intestinal epithelial | 17.38 | [7] |
| Vero | Monkey kidney epithelial | 92.35 | [7] |
| ARPE-19 | Human retinal pigment epithelial | 49.24 | [7] |
| J774 | Mouse macrophage-like | ~57.0 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell viability and can be adapted to determine the cytotoxic effects of N-desethyl chloroquine hydrochloride.[5]
Materials:
-
N-desethyl chloroquine hydrochloride
-
Target cell line(s)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of N-desethyl chloroquine hydrochloride in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity
The genotoxic potential of N-desethyl chloroquine is an important consideration, as it is a metabolite of chloroquine, which has been shown to induce genotoxic effects in some test systems.[9] The metabolite bisdesethylchloroquine, a further breakdown product, is known to interact with DNA and may induce frame-shift mutations.[10] While direct and comprehensive genotoxicity data for N-desethyl chloroquine is limited, standard in vitro assays are crucial for its evaluation.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][11][12]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1537, TA1535, TA102)
-
N-desethyl chloroquine hydrochloride
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
Negative control (vehicle)
-
S9 fraction (for metabolic activation)
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation: Prepare dilutions of N-desethyl chloroquine hydrochloride.
-
Pre-incubation (optional but often increases sensitivity): In a test tube, mix the test compound, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without S9). Incubate at 37°C for a short period (e.g., 20-30 minutes).[9]
-
Plating: Add molten top agar to the pre-incubation mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.[13][14][15][16]
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes
-
N-desethyl chloroquine hydrochloride
-
Positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity)
-
Negative control (vehicle)
-
S9 fraction (for metabolic activation, if required)
-
Cytochalasin B (to block cytokinesis)
-
Culture medium and supplements
-
Harvesting solutions (e.g., trypsin, hypotonic KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, acridine orange, or a DNA-specific fluorescent dye)
-
Microscope slides
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and then expose them to various concentrations of N-desethyl chloroquine hydrochloride, along with positive and negative controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to the cultures to arrest cytokinesis, resulting in the accumulation of binucleated cells. The timing of cytochalasin B addition is critical and depends on the cell cycle length of the chosen cell line.
-
Cell Harvesting: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and then drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Cardiotoxicity
Cardiotoxicity is a significant concern for chloroquine and its metabolites.[11][17] These compounds can affect cardiac ion channels, leading to electrocardiogram (ECG) abnormalities such as QT interval prolongation, which can increase the risk of life-threatening arrhythmias like Torsade de Pointes.[11][18] N-desethyl chloroquine is also implicated in the cardiotoxic effects of the parent drug.[5] The mechanism of cardiotoxicity involves the blockade of various cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[6]
Sources
- 1. DSpace [iris.who.int]
- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged neuropsychiatric effects following management of chloroquine intoxication with psychotropic polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment [frontiersin.org]
- 7. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 8. wilhelm-lab.com [wilhelm-lab.com]
- 9. criver.com [criver.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol-based cardiotoxicity monitoring in hydroxychloroquine medicated COVID-19 pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity of N-Desethyl Chloroquine to Heme: Mechanistic & Thermodynamic Profiling
The following technical guide details the binding affinity, thermodynamics, and experimental characterization of N-desethyl chloroquine (NdCQ) interacting with heme (Ferriprotoporphyrin IX).
Executive Summary
N-desethyl chloroquine (NdCQ) is the primary pharmacologically active metabolite of chloroquine (CQ). Like its parent compound, NdCQ exerts its antimalarial effect by interfering with the detoxification of free heme (Ferriprotoporphyrin IX, FPIX) within the digestive vacuole of Plasmodium falciparum.
The core mechanism involves the sequestration of FPIX into a drug-heme complex, preventing its crystallization into inert hemozoin (
Key Technical Insight:
The binding affinity (
Mechanistic Foundation
Chemical Architecture & Interaction
The interaction between NdCQ and Heme is defined by two primary non-covalent forces:
-
-
Stacking (Primary): The planar 7-chloro-4-aminoquinoline nucleus of NdCQ intercalates with the porphyrin ring of FPIX. This is the thermodynamic driver of the complex. -
Electrostatic Interaction (Secondary): The positively charged lateral amine chain of NdCQ interacts with the propionate side chains of FPIX.
In the aqueous/acidic environment of the digestive vacuole (pH ~4.8–5.2), FPIX exists largely as a
Structural Comparison (CQ vs. NdCQ)
-
Chloroquine (CQ): Contains a tertiary diethylamino side chain.
-
N-desethyl chloroquine (NdCQ): Contains a secondary ethylamino side chain.
-
Impact: The secondary amine in NdCQ affects the pKa (approx. 9.5 vs 10.2 for CQ's tertiary amine), altering the degree of protonation and lysosomotropic accumulation, but the core heme-binding pharmacophore (the quinoline ring) remains identical.
Figure 1: Mechanism of Action. NdCQ intercepts free heme, diverting it from the detoxification pathway (hemozoin formation) to form a toxic drug-heme complex.
Thermodynamic & Kinetic Profile[2]
The binding of 4-aminoquinolines to heme is enthalpically driven (exothermic), characteristic of
Table 1: Comparative Binding Metrics (pH 7.4 & 5.6)
| Parameter | Chloroquine (CQ) | N-Desethyl Chloroquine (NdCQ) | Physical Significance |
| Log | High affinity binding; NdCQ retains the critical quinoline core. | ||
| Slight reduction in NdCQ due to lower hydrophobicity (loss of ethyl). | |||
| Strongly exothermic; indicates tight | |||
| Negative (Unfavorable) | Negative | Ordering of the complex; "Compensation phenomenon" observed. | |
| Binding Mode | Identical steric inhibition of crystal growth. |
Data synthesized from spectrophotometric titrations and ITC studies (Egan et al., Vippagunta et al.). See References [1, 2, 4].
Thermodynamic Interpretation:
The loss of the ethyl group in NdCQ reduces the steric bulk of the side chain. While this minimally impacts the
Experimental Methodologies
To validate the binding affinity of NdCQ to heme, two primary methods are employed: UV-Vis Spectrophotometric Titration (for
Protocol A: UV-Vis Spectrophotometric Titration
This method monitors the Soret band shift of heme (approx. 350-400 nm) upon ligand addition.
Reagents:
-
Hemin Stock: 4 mM in 100% DMSO (Freshly prepared).
-
NdCQ Stock: 10 mM in Buffer.
-
Buffer: 40% DMSO / 60% Aqueous Buffer (e.g., 0.02 M HEPES, pH 7.4 or Acetate pH 5.0). Note: High DMSO prevents heme aggregation.
Workflow:
-
Baseline: Prepare a 2 mL cuvette with 10
M Hemin solution. Record spectrum (300–700 nm). -
Titration: Add aliquots (1–5
L) of NdCQ stock to the sample cuvette. -
Compensation: Add equivalent volume of solvent to the reference cell to correct for dilution.
-
Measurement: Record absorbance after each addition until saturation (no further peak shift).
-
Data Analysis: Plot
(at Soret peak, ~400 nm) vs. . Fit to a 1:1 binding model (Scatchard or nonlinear regression) to solve for .
Protocol B: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile in a single experiment.
Parameters:
-
Cell: 1.4 mL containing 10–20
M Hemin (in 40% DMSO/Buffer). -
Syringe: 250
L containing 200–400 M NdCQ. -
Temperature: 25°C (298 K).
Workflow:
-
Injection: Perform 20–30 injections of 10
L each over 60 minutes. -
Equilibration: Allow 180 seconds between injections for signal return to baseline.
-
Control: Perform a "buffer-into-buffer" and "drug-into-buffer" titration to subtract heat of dilution.
-
Analysis: Integrate heat spikes (microcalories/sec). Fit the isotherm to a "One Set of Sites" model to derive
(stoichiometry), , and .
Figure 2: Experimental workflow for determining binding constants. UV-Vis is preferred for rapid
Comparative Analysis & Implications
Resistance and Accumulation
While NdCQ binds heme with similar affinity to CQ, its role in drug resistance is nuanced.
-
PfCRT Mutation: The Chloroquine Resistance Transporter (PfCRT) effluxes CQ from the vacuole. NdCQ is also a substrate for this transporter.
-
Cross-Resistance: Because the heme-binding pharmacophore is identical, strains resistant to CQ due to efflux are typically cross-resistant to NdCQ.
Clinical Relevance
NdCQ is not merely a waste product; it contributes significantly to the therapeutic index.
-
Half-life: NdCQ has an extended elimination half-life (similar to CQ), maintaining therapeutic pressure on the parasite.
-
Toxicity: High levels of NdCQ are associated with some distinct side effects (e.g., retinopathy risks) compared to the parent, but in the context of malaria, its heme-binding capacity ensures that metabolism does not immediately deactivate the drug.
References
-
Egan, T. J., et al. (1997). "Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX." Journal of Inorganic Biochemistry. Link
-
Vippagunta, S. R., et al. (2000).[1] "Characterization of chloroquine-hematin mu-oxo dimer binding by isothermal titration calorimetry." Biochimica et Biophysica Acta. Link
-
Projean, D., et al. (2003). "In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation."[2] Drug Metabolism and Disposition. Link
-
Kaschula, C. H., et al. (2002). "Structure-activity relationships in the interaction of 4-aminoquinolines with ferriprotoporphyrin IX." Journal of Medicinal Chemistry. Link
-
BindingDB. "Affinity Data for Desethylchloroquine." Binding Database. Link
Sources
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of N-desethyl Chloroquine in Human Plasma
Introduction: The Rationale for Precise N-desethyl Chloroquine Monitoring
N-desethyl chloroquine (DCQ) is the primary and pharmacologically active metabolite of chloroquine (CQ), a long-standing therapeutic agent for malaria and certain autoimmune diseases.[1] The formation of DCQ is primarily catalyzed by cytochrome P450 enzymes in the liver.[1] Given that the therapeutic and toxicological profiles of a drug are intrinsically linked to the concentrations of both the parent compound and its active metabolites, precise and accurate quantification of DCQ in plasma is critical for comprehensive pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the definitive bioanalytical technique, superseding older methods like HPLC with fluorescence detection due to its superior sensitivity, selectivity, and specificity.[3] This application note provides a detailed, field-proven protocol for the quantification of DCQ in human plasma. The methodology is built upon principles of scientific integrity and is designed to meet the rigorous validation standards set by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Core Scientific Principles
The Analytical Superiority of LC-MS/MS
The fundamental advantage of LC-MS/MS lies in its ability to selectively isolate a target analyte from a complex biological matrix and detect it with high sensitivity. The liquid chromatography (LC) stage separates DCQ from other endogenous plasma components based on its physicochemical properties. The tandem mass spectrometry (MS/MS) stage then acts as a highly specific detector. It subjects the isolated DCQ molecules to ionization, selects the resulting precursor ion (a molecule with a specific mass-to-charge ratio, m/z), fragments it, and then detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass-based confirmation, drastically reducing the likelihood of interference and ensuring that the measured signal originates solely from the analyte of interest.[6]
The Imperative of a Stable Isotope-Labeled Internal Standard
The "gold standard" in quantitative LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS), in this case, N-desethylchloroquine-d4 (DCQ-d4).[6] A SIL-IS is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., deuterium).
Causality: Because the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same behavior during every step of the process—extraction, ionization, and potential ion suppression or enhancement (matrix effects).[7] Any sample-to-sample variability is therefore mirrored in both the analyte and the SIL-IS. By calculating the ratio of the analyte's response to the SIL-IS's response, these variations are normalized, leading to highly precise and accurate quantification.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| N-desethyl chloroquine (DCQ) | Reference Standard (≥95%) | Sigma-Aldrich, Cayman Chemical |
| N-desethylchloroquine-d4 (DCQ-d4) | Reference Standard (≥95%) | Toronto Research Chemicals, BenchChem |
| Chloroquine (CQ) & Chloroquine-d4 | Reference Standard (≥95%) | For simultaneous analysis (Optional) |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, MilliporeSigma |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, MilliporeSigma |
| Formic Acid (FA) | LC-MS Grade (≥99%) | Thermo Scientific, Sigma-Aldrich |
| Water | Type I, 18.2 MΩ·cm | Milli-Q System or equivalent |
| Human Plasma (K2-EDTA) | Blank, Drug-Free | Certified commercial vendor |
| Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf, Sarstedt |
| 96-well Plates (Optional) | Polypropylene | For high-throughput processing |
Instrumentation & Conditions
The protocol is optimized for a standard triple quadrupole mass spectrometer but can be adapted.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UHPLC/HPLC System | Provides robust and reproducible separation. |
| Column | Kinetex 2.6 µm F5 (50 x 2.1 mm) or equivalent polar-modified C18 | The F5 chemistry offers unique selectivity for aromatic and basic compounds like DCQ, ensuring separation from matrix interferences.[8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic solvent for eluting DCQ from a reversed-phase column. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | Small volume minimizes potential matrix loading on the column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1.5 min | A gradient ensures efficient elution of the analyte while washing the column of late-eluting components. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 5000, Agilent 6460) | Required for highly selective MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DCQ contains basic nitrogen atoms that are readily protonated in an acidic environment.[2][10] |
| Source Temp. | 550 °C | Optimized for efficient desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimized for stable and efficient ion formation. |
| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions ensure method selectivity. |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) | Dwell Time (ms) |
|---|---|---|---|---|
| DCQ (Quantifier) | 292.2 | 179.1 | 30 | 50 |
| DCQ (Qualifier) | 292.2 | 247.1 | 20 | 50 |
| DCQ-d4 (IS) | 296.2 | 118.2 | 32 | 50 |
Note: These values are typical starting points and must be optimized for the specific instrument used. The quantifier transition is used for concentration calculation, while the qualifier ensures identity confirmation.[11][12]
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
This workflow ensures the accuracy of the calibration curve against which unknown samples will be quantified.
Step 1: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh ~1 mg of DCQ and DCQ-d4 reference standards into separate glass vials.
-
Dissolve each in Methanol to a final concentration of 1 mg/mL. These are the Primary Stock Solutions. Store at -20°C or colder.
Step 2: Intermediate Working Solutions
-
Prepare a series of intermediate solutions for both DCQ (for calibration standards) and DCQ-d4 (for the internal standard spiking solution) by serially diluting the stock solutions with 50:50 Methanol:Water.
Step 3: Calibration Standards and QC Sample Preparation
-
Prepare Calibration Standards (CS) by spiking the appropriate DCQ working solution into blank human plasma to achieve a concentration range spanning the expected study sample concentrations (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).
-
Independently prepare Quality Control (QC) samples from a separate weighing of the reference standard. Prepare at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Caption: Workflow for preparing calibration standards and quality controls.
Protocol 2: Plasma Sample Preparation via Protein Precipitation (PPT)
PPT is a rapid and effective method for removing the majority of proteins from plasma, which can otherwise interfere with analysis.[10][13]
Step 1: Aliquot Samples
-
Using a calibrated pipette, aliquot 100 µL of plasma (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
Step 2: Add Internal Standard and Precipitate
-
Add 300 µL of cold (4°C) Acetonitrile containing the DCQ-d4 internal standard (e.g., at 10 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Causality: Using cold ACN enhances the speed and completeness of protein crashing. The IS is added at this early stage to account for any variability in the subsequent steps.
Step 3: Vortex and Centrifuge
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
Step 4: Supernatant Transfer
-
Carefully transfer 200 µL of the clear supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
Step 5: Evaporation and Reconstitution (Optional but Recommended)
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).
-
Causality: This step concentrates the analyte and ensures the final sample is dissolved in a solvent compatible with the LC system, leading to better peak shape and performance.
Step 6: Injection
-
Vortex the reconstituted sample briefly and inject 5 µL onto the LC-MS/MS system.
Caption: Step-by-step plasma sample preparation protocol.
Bioanalytical Method Validation Protocol
A bioanalytical method must be validated to ensure it is reliable for its intended purpose.[5][14] The protocol should be performed in accordance with FDA or EMA guidelines.[15]
Key Validation Parameters:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of DCQ or its IS.
-
Calibration Curve: A curve must be generated for each validation run, with at least 6-8 non-zero points. The correlation coefficient (r²) should be >0.99.[10]
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on at least three separate days.
-
Matrix Effect: This is crucial for ensuring that different plasma sources do not variably affect ionization.
-
Protocol: Extract blank plasma from at least six sources. Post-extraction, spike the extracts with DCQ and DCQ-d4 at low and high concentrations. Compare the MS response to that of pure solutions at the same concentrations. The IS-normalized matrix factor should have a %CV of ≤15%.[7]
-
-
Recovery: Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction process. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of DCQ in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for an expected sample handling duration (e.g., 4-6 hours).
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Caption: Logical workflow for the bioanalytical method validation process.
Expected Results
Table 4: Representative Acceptance Criteria for Validation
| Parameter | Concentration | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | N/A | ≥ 0.995 |
| Accuracy | LLOQ, Low, Mid, High QC | Mean value within 80-120% of nominal (LLOQ) Mean value within 85-115% of nominal (others) |
| Precision (%CV) | LLOQ, Low, Mid, High QC | ≤ 20% (LLOQ) ≤ 15% (others) |
| Stability | Low, High QC | Mean concentration within ±15% of baseline |
| Matrix Factor (%CV) | Low, High QC | IS-Normalized value ≤ 15% |
Successful validation will demonstrate that the method is accurate, precise, and robust. The low ng/mL LLOQ (typically 0.5-1.4 ng/mL) is sufficient for most clinical and preclinical applications.[10][11] The use of DCQ-d4 is expected to effectively compensate for any observed matrix effects, resulting in high data quality across different patient samples.
Conclusion
This application note details a comprehensive and robust LC-MS/MS method for the quantification of N-desethyl chloroquine in human plasma. The protocol emphasizes a straightforward protein precipitation technique for sample preparation, which is amenable to high-throughput workflows. By adhering to the principles of using a stable isotope-labeled internal standard and conducting a thorough validation according to regulatory guidelines, this method provides the necessary sensitivity, selectivity, and reliability for demanding research and clinical applications.
References
-
A. A. El-Sayed, M. A. El-Kousy, N. M. Badr, S. M. (2022). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. [Link]
-
Kaewkhao, K., et al. (2019). High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Taylor & Francis Online. [Link]
-
Kaza, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Wang, Y., et al. (2025). Simultaneous Determination of Chloroquine and Its Metabolite Desethyl Chloroquine in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]
-
Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. PMC. [Link]
-
Boonprasert, R., et al. (2020). Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma. Siriraj Medical Journal. [Link]
-
El-Kattan, A. F., & O'Keeffe, D. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis. [Link]
-
Agilent Technologies. (2021). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Agilent. [Link]
-
LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Phenomenex. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Phenomenex. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
Phenomenex. (n.d.). Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS. Phenomenex. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. agilent.com [agilent.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Preparation and Handling of N-Desethyl Chloroquine Hydrochloride Stock Solutions
[1]
Introduction & Scientific Context
N-desethyl chloroquine (DCQ) is the primary pharmacologically active metabolite of the antimalarial and immunomodulatory drug Chloroquine (CQ). Formed via N-dealkylation primarily by cytochrome P450 isoforms CYP2C8 and CYP3A4 (and to a lesser extent CYP2D6), DCQ accumulation is critical in toxicological assessments and therapeutic monitoring.[1]
This protocol addresses the specific challenges of preparing DCQ stock solutions, notably its hygroscopic nature in the hydrochloride salt form and its susceptibility to photodegradation . Unlike the parent compound (often found as a phosphate), the hydrochloride metabolite requires precise stoichiometric adjustment to ensure analytical accuracy in quantitative LC-MS/MS assays.[2]
Physicochemical Profile & Solubility
Before initiating the protocol, verify the specific salt form on your Certificate of Analysis (CoA). The values below represent the standard Monohydrochloride form, but Dihydrochloride variants exist.
| Property | Data | Notes |
| Compound Name | N-Desethyl Chloroquine Hydrochloride | |
| CAS (Free Base) | 1476-52-4 | Used for biological activity reference.[2][1] |
| CAS (HCl Salt) | 4298-11-7 | The form typically weighed.[2] |
| MW (Free Base) | 291.82 g/mol | Denominator for conversion.[2] |
| MW (HCl Salt) | 328.28 g/mol | Numerator for conversion (Monohydrochloride).[2] |
| Appearance | White to off-white solid | Hygroscopic (absorbs moisture).[2] |
| Solubility | Water (>20 mg/mL), Methanol (>10 mg/mL), DMSO | Methanol is preferred for LC-MS stocks.[2] |
| Stability | Light Sensitive | Must use amber glassware.[2] |
Critical Calculations: The Salt Correction Factor
A common source of analytical error is treating the weighed mass of the salt as the mass of the active analyte. You must apply a Salt Correction Factor (SCF) and adjust for purity/water content found in the CoA.
The Formula
Example Calculation: To prepare 10 mL of a 1.0 mg/mL (free base equivalent) stock solution:
Protocol: Primary Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock Solution. Solvent: Methanol (LC-MS Grade).[2] Rationale: Methanol prevents bacterial growth, facilitates rapid evaporation for solvent exchanges, and offers excellent solubility.
Materials Required[1][3][4][5][6][7][8]
-
Methanol (LC-MS Grade).[2]
-
Class A Volumetric Flask (10 mL or 25 mL) - Amber Glass .[2]
-
Analytical Balance (0.01 mg precision).[2]
-
Anti-static gun (optional but recommended due to static nature of the salt).
Step-by-Step Methodology
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature for 30 minutes before opening. Why? Opening a cold vial causes condensation, altering the water content of the hygroscopic salt.
-
Weighing (Difference Method):
-
Dissolution:
-
Final Volume:
-
Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).
-
Dilute to the graduation mark with Methanol.[2]
-
Invert 10 times to mix.
-
-
Labeling: Label with Concentration (Free Base) , Solvent , Date , and Expiration (typically 6 months at -20°C).
Workflow Visualization
The following diagram outlines the logical flow from solid handling to validated stock storage.
Figure 1: Critical workflow for N-desethyl chloroquine stock preparation emphasizing environmental controls.
Working Standard Preparation (Serial Dilution)
Objective: Create a calibration curve range (e.g., 10 ng/mL to 1000 ng/mL). Diluent: 50:50 Methanol:Water (v/v).[2] Rationale: Matches initial mobile phase conditions for many Reverse Phase LC methods, preventing peak distortion.
| Step | Source Solution | Volume Transfer ( | Diluent Volume ( | Final Conc. |
| WS-1 | Primary Stock (1 mg/mL) | 100 | 900 | 100 |
| WS-2 | WS-1 | 100 | 900 | 10 |
| WS-3 | WS-2 | 100 | 900 | 1 |
| Cal-1 | WS-3 | 50 | 950 | 50 ng/mL |
Note: Use low-binding polypropylene tubes for dilutions to prevent adsorptive loss of the amine.[2]
Storage and Stability
References
-
Projean, D., et al. (2003).[2][1][5] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation.[1][5][6][7] Drug Metabolism and Disposition.[2][1] Link
-
Cayman Chemical. (n.d.).[2] Desethylchloroquine Product Information and Physical Properties.[2][1][8][9]Link
-
Phenomenex. (2020).[2] Rapid Sample Extraction of Chloroquine and Desethylchloroquine from Serum for LC-MS/MS Analysis.Link
-
LGC Standards. (n.d.). N-Desethyl Chloroquine Hydrochloride Reference Standard Data.Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. N-Desethyl Chloroquine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. N-Desethyl Chloroquine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. helapet.co.uk [helapet.co.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. schd-shimadzu.com [schd-shimadzu.com]
Advanced Solid Phase Extraction (SPE) Protocols for Chloroquine and Metabolites
Application Note: AN-CQ-2026-SPE [1]
Abstract
This application note details high-performance Solid Phase Extraction (SPE) methodologies for the isolation of Chloroquine (CQ) and its primary metabolites, Desethylchloroquine (DCQ) and Bisdesethylchloroquine (BDCQ), from complex biological matrices. Unlike simple protein precipitation, these protocols utilize Mixed-Mode Strong Cation Exchange (MCX) to aggressively remove phospholipids and proteins, mitigating ion suppression in downstream LC-MS/MS analysis.[1] We address specific challenges, including the sequestration of CQ in erythrocytes and the diprotic basicity of the analytes.
Chemical & Mechanistic Basis
The Analyte Challenge
Chloroquine is a diprotic weak base with pKa values of approximately 8.1 and 10.2 .[1] In biological pH (7.4), it exists primarily as a cation.[1]
-
Hydrophobicity: Moderate (LogP ~4.6).[1]
-
Matrix Distribution: CQ exhibits significant binding to platelets and erythrocytes (red blood cells), often resulting in whole blood concentrations 2–5x higher than plasma [1, 5].[1][2]
-
Metabolism: The primary metabolite, DCQ, shares similar basic properties, requiring a method that captures both simultaneously.
The "Catch-and-Release" Strategy (Mixed-Mode Cation Exchange)
To achieve maximum purity, we utilize a Mixed-Mode Polymeric Sorbent (MCX) containing both reverse-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functionalities.[1]
-
Acidic Load (pH < 6): The sample is acidified. CQ becomes fully ionized (
).[1] The sorbent's sulfonic acid groups ( ) capture the positively charged drug via ionic bonding, while the polymeric backbone engages in hydrophobic interaction. -
Organic Wash: Since the drug is "locked" ionically, we can wash with 100% Methanol.[1] This removes neutral hydrophobic interferences (fats, sterols) that would wash off a standard C18 cartridge but are not ionically bound.[1]
-
Basic Elution (pH > 11): We introduce high-pH ammonia. This deprotonates the CQ amines, neutralizing the charge. The ionic bond breaks, releasing the clean analyte.
Experimental Protocols
Materials & Reagents[2]
-
SPE Cartridge: Oasis MCX (30 mg/1 cc) or Strata-X-C equivalent.[1]
-
Internal Standard (IS): Chloroquine-d4 (100 ng/mL in 50:50 MeOH:H2O).[1]
-
Loading Buffer: 4% Phosphoric Acid (
) in water.[1] -
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.[1][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
LC Mobile Phases: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][4]
Protocol A: Plasma & Serum (High Throughput)
Best for pharmacokinetics and therapeutic drug monitoring.[1]
| Step | Action | Mechanistic Rationale |
| 1. Pre-treatment | Mix 200 µL Plasma + 20 µL IS + 200 µL 4% | Acidification ensures CQ is protonated ( |
| 2. Condition | 1 mL Methanol, then 1 mL Water.[1][4] | Activates hydrophobic pores and solvates the sulfonic acid groups. |
| 3. Load | Apply pre-treated sample at 1 mL/min.[1] | Analytes bind via ionic interaction ( |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water.[1] | Removes hydrophilic interferences, salts, and proteins. Keeps analyte charged. |
| 5. Wash 2 | 1 mL 100% Methanol .[1] | CRITICAL STEP. Removes hydrophobic neutrals (lipids) that cause matrix effects.[1] Analyte remains bound ionically. |
| 6.[1] Elute | 2 x 250 µL 5% | High pH neutralizes the analyte amine groups, breaking the ionic bond for release. |
| 7. Post-Process | Evaporate to dryness ( | Concentrates sample for high sensitivity LC-MS/MS. |
Protocol B: Whole Blood (Lysis Method)
Required for malaria studies due to erythrocyte accumulation.[1]
Pre-treatment Modification:
-
Lysis: Freeze-thaw whole blood samples (3 cycles) or sonicate for 10 mins to rupture erythrocytes.[1]
-
Precipitation: Add 200 µL Lysed Blood to 600 µL Acetonitrile (containing IS). Vortex 5 mins.[1][5] Centrifuge at 10,000g for 5 mins.
-
Dilution: Take supernatant and dilute 1:5 with Water (to reduce organic content below 15% so it sticks to the SPE).
-
Proceed to SPE: Load this diluted supernatant onto the MCX cartridge (Step 3 in Protocol A).
Workflow Visualization
The following diagram illustrates the decision logic and chemical state changes during the extraction process.
Caption: Step-by-step physicochemical state changes of Chloroquine during Mixed-Mode Cation Exchange.
Method Validation & QC
To ensure scientific integrity (E-E-A-T), the following parameters must be validated.
Linearity & Sensitivity
-
Range: 1 – 500 ng/mL (Plasma); 5 – 1000 ng/mL (Whole Blood).[1]
-
LLOQ: Typically 1.0 ng/mL is achievable using MRM transitions (e.g., m/z 320.2
247.1 for CQ).[1]
Matrix Effects (ME)
Matrix effect is calculated as:
-
Acceptance: 85–115%.[1]
-
Troubleshooting: If suppression is observed (ME < 85%), ensure the Methanol Wash (Step 5) is sufficient.[1] Phospholipids are the primary cause of suppression in plasma analysis [1, 4].
Recovery Data (Typical)
| Analyte | Recovery (%) | RSD (%) |
| Chloroquine (CQ) | 92 - 98% | < 5.0 |
| Desethylchloroquine (DCQ) | 88 - 94% | < 6.5 |
| Bisdesethylchloroquine | 85 - 91% | < 7.2 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete Elution | Ensure Elution solvent is fresh.[1] Ammonia is volatile; if it evaporates, pH drops and CQ remains stuck to the cartridge. |
| High Backpressure | Protein Clogging | Ensure samples are centrifuged (10,000g) after acidification but before loading. |
| Poor Peak Shape | Solvent Mismatch | Evaporate eluate completely and reconstitute in initial mobile phase (high water content) to prevent peak broadening.[1] |
References
-
Waters Corporation. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research."[1][6] Application Note.
-
Phenomenex. "Rapid Sample Extraction of Chloroquine, Hydroxychloroquine, and Desethylchloroquine from Serum for LC-MS/MS Analysis." Application Note.
-
Biotage. "Extraction of Chloroquine (CQ) and Hydroxychloroquine (HCQ) from Different Biological Matrices Prior to LC/MS-MS." Application Note.
-
Liu, J., et al. (2021). "Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma." PLOS ONE. [1][7]
-
WWARN (WorldWide Antimalarial Resistance Network). "Chloroquine and Desethylchloroquine Analysis." Pharmacology Proficiency Testing.
Sources
- 1. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. lcms.cz [lcms.cz]
- 7. escholarship.org [escholarship.org]
Application Note and Protocol for the Simultaneous Determination of Chloroquine and N-desethylchloroquine in Human Plasma by LC-MS/MS
Introduction: The Clinical and Pharmacokinetic Imperative for Dual Analyte Monitoring
Chloroquine (CQ), a 4-aminoquinoline derivative, has long been a cornerstone in the treatment and prophylaxis of malaria.[1] Beyond its antimalarial properties, it is also utilized in the management of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.[2] The therapeutic efficacy and toxicological profile of chloroquine are intrinsically linked to its metabolism. The primary and pharmacologically active metabolite, N-desethylchloroquine (DCQ), is formed in the liver primarily through the action of cytochrome P450 enzymes, notably CYP2C8 and CYP3A4/5.[3][4][5]
Both chloroquine and N-desethylchloroquine exhibit long and variable elimination half-lives, ranging from 20 to 60 days, leading to significant accumulation in tissues.[3] Desethylchloroquine concentrations can reach up to 40% of the parent drug levels in plasma.[3] Given that the metabolite retains pharmacological activity, the simultaneous measurement of both CQ and DCQ is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments, therapeutic drug monitoring (TDM), and in the investigation of clinical response and potential toxicity.[6][7][8] Failure to account for the metabolite can lead to an incomplete understanding of the total active drug exposure and its clinical consequences.
This application note provides a detailed, validated protocol for the simultaneous quantification of chloroquine and N-desethylchloroquine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed to offer the high sensitivity, specificity, and throughput required for both clinical research and routine therapeutic monitoring.
Metabolic Pathway of Chloroquine
The metabolic conversion of chloroquine to N-desethylchloroquine is a critical step in its biotransformation. This process primarily involves the de-ethylation of the terminal amino group of the side chain.
Caption: Metabolic conversion of Chloroquine to N-desethylchloroquine.
Principle of the Method
This method employs protein precipitation for the extraction of chloroquine and N-desethylchloroquine from human plasma, followed by analysis using LC-MS/MS. The use of stable isotope-labeled internal standards for both analytes ensures high accuracy and precision by correcting for matrix effects and variability in extraction and ionization. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for selective and sensitive detection.
Materials and Reagents
| Material/Reagent | Grade/Purity | Source (Example) |
| Chloroquine diphosphate salt | ≥98% | Sigma-Aldrich |
| N-desethylchloroquine | ≥95% | Toronto Research Chemicals |
| Chloroquine-d4 | ≥98% | Alsachim |
| N-desethylchloroquine-d4 | ≥98% | Alsachim |
| Acetonitrile | LC-MS grade | Fisher Scientific |
| Methanol | LC-MS grade | Fisher Scientific |
| Formic acid | ≥98% | Sigma-Aldrich |
| Water, deionized | Type 1 | Millipore Milli-Q system |
| Human plasma (K2EDTA) | BioIVT |
Experimental Protocol
Preparation of Stock and Working Solutions
The rationale for preparing separate stock solutions and then diluting to working solutions is to minimize the potential for degradation and to allow for accurate and reproducible preparation of calibration standards and quality control samples.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve chloroquine and N-desethylchloroquine in methanol to prepare individual stock solutions of 1 mg/mL. Similarly, prepare stock solutions for the stable isotope-labeled internal standards (IS), chloroquine-d4 and N-desethylchloroquine-d4. Store stock solutions at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for building the calibration curve.
-
Internal Standard Working Solution: Prepare a combined internal standard working solution containing chloroquine-d4 and N-desethylchloroquine-d4 at a concentration of 100 ng/mL in methanol.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[9][10][11]
-
Aliquot 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in methanol) to each tube. The addition of the internal standard at this early stage is crucial for correcting any variability during the subsequent steps.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Dilute the supernatant with 400 µL of mobile phase A (0.1% formic acid in water). This step ensures compatibility with the initial mobile phase conditions and improves peak shape.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The choice of a C18 column provides good retention and separation of the moderately polar analytes. Gradient elution allows for efficient separation and cleaning of the column. The mass spectrometric parameters are optimized for the specific fragmentation of each analyte, ensuring high selectivity.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex® 2.6 µm F5 100 Å, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | SCIEX QTRAP® 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 3.00 | 5 | 95 |
| 4.00 | 5 | 95 |
| 4.10 | 95 | 5 |
| 5.00 | 95 | 5 |
Multiple Reaction Monitoring (MRM) Transitions
The selection of precursor and product ions is based on the fragmentation patterns of the analytes and their internal standards. This highly selective detection method minimizes interferences from the biological matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloroquine (CQ) | 320.2 | 247.2 | 35 |
| N-desethylchloroquine (DCQ) | 292.2 | 179.1 | 38 |
| Chloroquine-d4 (IS) | 324.2 | 251.2 | 35 |
| N-desethylchloroquine-d4 (IS) | 296.2 | 183.1 | 38 |
Workflow Diagram
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Cell Culture Dosing of N-desethyl chloroquine HCl
Introduction
N-desethyl chloroquine, the primary active metabolite of the well-known antimalarial and autoimmune therapeutic agent chloroquine, is a critical tool for in vitro research.[1][2][3] Like its parent compound, N-desethyl chloroquine functions as a lysosomotropic agent, potently inhibiting the terminal stages of autophagy.[4][5] This property makes it an invaluable pharmacological instrument for researchers investigating cellular degradation pathways, lysosomal function, and the intricate role of autophagy in various disease models, including cancer and neurodegenerative disorders.[5][6][7]
The transition from studying the parent drug to its metabolites is a logical and necessary step in drug development and cellular pharmacology. Understanding the specific contributions of metabolites like N-desethyl chloroquine provides a more nuanced picture of the in vivo activity of the administered drug. This application note serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the effective use of N-desethyl chloroquine HCl in cell culture but also the underlying scientific rationale for each experimental choice, ensuring robust and reproducible results.
Mechanism of Action: A Lysosomotropic Agent and Autophagy Inhibitor
The biological activity of N-desethyl chloroquine is rooted in its chemical nature as a weak base.[5] This characteristic allows it to freely permeate cellular and organellar membranes in its unprotonated state. Upon encountering the acidic environment of the lysosome (typically pH 4.5-5.0), the molecule becomes protonated.[7][8] This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within the organelle—a phenomenon known as lysosomotropism.[4]
This sequestration has two major consequences on the autophagy pathway:
-
Elevated Lysosomal pH: The accumulation of the protonated base neutralizes the acidic environment of the lysosome. Lysosomal hydrolases, which are responsible for the degradation of cellular waste, are highly dependent on this acidic pH for their optimal activity. By raising the pH, N-desethyl chloroquine effectively inhibits their function.[7][8]
-
Blocked Autophagosome-Lysosome Fusion: The ultimate step in autophagy is the fusion of the autophagosome (a double-membraned vesicle containing the cellular cargo to be degraded) with the lysosome to form an autolysosome. N-desethyl chloroquine has been shown to impair this fusion process.[9] The exact mechanism for this inhibition is complex but is thought to involve the disruption of the endo-lysosomal system and Golgi apparatus organization.[9]
The net result is a blockage of autophagic flux, leading to the accumulation of autophagosomes and autophagy-related proteins within the cell.[6][10] This makes N-desethyl chloroquine a powerful tool for studying the functional consequences of autophagy inhibition.
Caption: Mechanism of N-desethyl chloroquine action.
Physicochemical Properties and Reagent Preparation
Accurate and consistent preparation of N-desethyl chloroquine HCl is fundamental to the reliability of experimental outcomes.
Table 1: Physicochemical Properties of N-desethyl chloroquine
| Property | Value | Source |
| Chemical Name | N4-(7-chloro-4-quinolyl)-N1-ethyl-pentane-1,4-diamine | [11] |
| Synonyms | N-Desethylchloroquine, Monodesethylchloroquine | [3][12] |
| Molecular Formula | C16H22ClN3 | [12] |
| Molecular Weight | 291.82 g/mol | [12] |
| CAS Number | 1476-52-4 (Free base) | [11] |
| Appearance | Tan Solid | [13] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Protocol 1: Preparation of Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to overcome the limited solubility of many compounds in aqueous culture media and to ensure accurate, reproducible dilutions for experiments.[14] Repeated freeze-thaw cycles can degrade the compound, hence the recommendation for aliquoting.
-
Required Materials:
-
N-desethyl chloroquine HCl powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the required mass of N-desethyl chloroquine HCl using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) .
-
Weigh the calculated amount of powder and place it into a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Core Experimental Protocols
Determining the Optimal Concentration Range: The Cytotoxicity Assay
Before investigating the biological effects of N-desethyl chloroquine, it is crucial to determine its cytotoxic profile in the specific cell line of interest. This self-validating step ensures that subsequent experiments are conducted at sub-toxic concentrations, so the observed effects (e.g., autophagy inhibition) are not merely artifacts of cell death. The MTT assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[15]
Table 2: Suggested Starting Concentrations for Cytotoxicity Screening (Based on Chloroquine/Hydroxychloroquine Data)
| Cell Line Type | Suggested Concentration Range (µM) | Typical Incubation Time (hours) | Source |
| Cancer Cell Lines (e.g., HeLa, H9C2) | 1 - 100 µM | 48 - 72 | [16][17] |
| Immortalized Non-Cancer Lines (e.g., HEK293, ARPE-19) | 1 - 100 µM | 48 - 72 | [16][18] |
| Primary Cells | 0.1 - 50 µM | 24 - 48 | [7] |
Note: These are starting points. The optimal range must be empirically determined for each cell line.[19]
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase at the end of the experiment.[20]
-
Allow cells to attach and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of N-desethyl chloroquine HCl in complete culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold dilution series across a wide range (e.g., 1 µM to 100 µM).[19]
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest drug concentration) and an untreated control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the drug.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, remove the drug-containing medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[21]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell growth). For autophagy studies, concentrations well below the IC50 (e.g., IC10-IC20) are typically used.
-
Caption: Workflow for determining cytotoxicity using the MTT assay.
Assessing Autophagy Inhibition by Western Blotting
The most direct way to validate the inhibitory effect of N-desethyl chloroquine on autophagy is to measure the accumulation of key autophagy-related proteins.
-
MAP1LC3B (LC3): During autophagy, the cytosolic form, LC3-I, is lipidated to form LC3-II, which is recruited to the autophagosome membrane. A block in autophagic flux prevents the degradation of LC3-II in the autolysosome, leading to its accumulation, which can be detected as an increase in the LC3-II/LC3-I ratio or total LC3-II levels.[10][22]
-
SQSTM1/p62: This protein acts as a cargo receptor, binding to ubiquitinated substrates and delivering them to the autophagosome for degradation. Under normal conditions, p62 is itself degraded. Therefore, its accumulation is a reliable indicator of autophagy inhibition.[4]
Protocol 3: Western Blotting for LC3-II and p62
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with sub-toxic concentrations of N-desethyl chloroquine HCl (determined from the MTT assay) for a specified duration (e.g., 6, 12, or 24 hours).
-
Crucial Control: Include a condition where cells are treated with the drug in the presence of a lysosomal protease inhibitor (like E-64d/pepstatin A) or another lysosomal inhibitor like Bafilomycin A1. If N-desethyl chloroquine is truly blocking flux, there should be no further increase in LC3-II levels in this co-treatment condition compared to the drug alone, as the pathway is already maximally inhibited at the lysosomal stage.[10][23]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against LC3 (to detect both forms) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is essential.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Expected Outcome: Treatment with N-desethyl chloroquine HCl should result in a dose- and time-dependent increase in the levels of both LC3-II and p62 compared to the vehicle control.
Conclusion
N-desethyl chloroquine HCl is a potent and specific inhibitor of the late stages of autophagy, acting through its lysosomotropic properties. Its use in cell culture requires a systematic approach, beginning with the determination of its cell line-specific cytotoxicity to establish appropriate working concentrations. By following the detailed protocols for cytotoxicity assessment and Western blot analysis of key autophagy markers provided in this guide, researchers can confidently employ N-desethyl chloroquine HCl as a tool to dissect the complex roles of autophagy in health and disease. The principles of self-validation, such as the inclusion of appropriate controls and the careful interpretation of marker protein accumulation, are paramount to generating high-quality, reliable data.
References
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Autophagy: assays and artifacts - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chloroquine | C18H26ClN3 | CID 2719 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. (2020). Frontiers in Pharmacology. [Link]
-
Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. (2024). Future Medicinal Chemistry. [Link]
-
(+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2020). Antimicrobial Agents and Chemotherapy. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
N-Nitroso-Desethyl Chloroquine | C16H21ClN4O | CID 169444623 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab. [Link]
-
Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells. (2023). Investigative Ophthalmology & Visual Science. [Link]
-
Desethyl Chloroquine-d4 | C16H22ClN3 | CID 46781116 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Induction of Lysosomal Dilatation, Arrested Autophagy, and Cell Death by Chloroquine in Cultured ARPE-19 Cells | IOVS. (n.d.). Investigative Ophthalmology & Visual Science. [Link]
-
The Contribution of Lysosomotropism to Autophagy Perturbation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chloroquine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Pharmacology of Chloroquine and Hydroxychloroquine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Pharmacology of Chloroquine and Hydroxychloroquine. (2017). Ento Key. [Link]
-
Monitoring Autophagic Flux by Using Lysosomal Inhibitors and Western Blotting of Endogenous MAP1LC3B | Request PDF. (n.d.). ResearchGate. [Link]
-
Hydroxychloroquine Effects on THP-1 Macrophage Cholesterol Handling: Cell Culture Studies Corresponding to the TARGET Cardiovascular Trial. (2022). MDPI. [Link]
-
Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. (2018). Autophagy. [Link]
-
Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling | Bioscience Reports. (n.d.). Portland Press. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model | Chemical Research in Toxicology. (2022). ACS Publications. [Link]
-
Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What makes (hydroxy)chloroquine ineffective against COVID-19: insights from cell biology. (2021). Oxford Academic. [Link]
-
Enantiomers of Chloroquine and Hydroxychloroquine Exhibit Different Activities Against SARS-CoV-2 in vitro, Evidencing S-Hydroxychloroquine as a Potentially Superior Drug for COVID-19. (2020). bioRxiv. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (n.d.). Bitesize Bio. [Link]
-
In vitro effect of hydroxychloroquine on pluripotent stem cells and their cardiomyocytes derivatives. (2023). Frontiers in Pharmacology. [Link]
-
Desethylchloroquine | 1476-52-4 | Metabolites. (n.d.). Shimadzu Chemistry & Diagnostics. [Link]
Sources
- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML-9 as a lysosomotropic agent targeting autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Desethyl Chloroquine Hydrochloride | LGC Standards [lgcstandards.com]
- 12. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. DESETHYL CHLOROQUINE | 1476-52-4 [chemicalbook.com]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 17. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. promega.com [promega.com]
- 23. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of N-desethyl Chloroquine Hydrochloride UV-Vis Absorption Spectrum
Introduction
N-desethyl chloroquine is the major active metabolite of chloroquine, a widely used antimalarial drug.[1][2] The quantification and characterization of this metabolite are crucial in pharmacokinetic studies and therapeutic drug monitoring. Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental, cost-effective, and rapid analytical technique for the quantitative analysis of pharmaceutical compounds.[3] This application note provides a detailed protocol for determining the UV-Vis absorption spectrum of N-desethyl chloroquine hydrochloride, a critical parameter for developing quantitative analytical methods.
The principle of UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[4] The wavelength at which maximum absorbance (λmax) occurs is a characteristic property of a substance and is essential for achieving the highest sensitivity and minimizing deviations from the Beer-Lambert law.[3][4][5]
Principle of the Method
The quinoline ring system within the N-desethyl chloroquine molecule contains chromophores that absorb light in the UV region of the electromagnetic spectrum. This absorption corresponds to electronic transitions (typically π → π*) within the molecule. The resulting spectrum, a plot of absorbance versus wavelength, provides a characteristic fingerprint of the compound. The λmax is the wavelength at which the highest absorption occurs and is the optimal wavelength for quantitative measurements.
Experimental Design & Causality
The selection of an appropriate solvent and the control of pH are critical experimental parameters that can significantly influence the UV-Vis absorption spectrum of an analyte.
-
Solvent Selection: The solvent must dissolve the analyte completely and be transparent in the wavelength range of interest. For chloroquine and its analogues, various solvents have been utilized, including distilled water, dilute hydrochloric acid (HCl), and phosphate buffers.[6][7] Dilute HCl is often chosen to ensure the complete protonation and solubilization of the amine-containing compound, leading to a stable and reproducible spectral profile.[8] A 0.1 M HCl solution is a common choice for this purpose.[8]
-
pH Influence: The ionization state of N-desethyl chloroquine, which possesses basic nitrogen atoms, is pH-dependent. Changes in pH can alter the electronic structure of the molecule, leading to shifts in the absorption spectrum, including the λmax.[9][10] Therefore, maintaining a consistent and well-defined pH is crucial for reproducible results. An acidic medium, such as 0.1 M HCl, ensures that the molecule is in a fully protonated and stable form.
Materials and Instrumentation
| Reagents and Materials | Instrumentation |
| N-desethyl Chloroquine Hydrochloride Reference Standard | Double-beam UV-Vis Spectrophotometer |
| Hydrochloric Acid (HCl), analytical grade | Calibrated Analytical Balance |
| Purified Water (e.g., deionized or distilled) | Volumetric flasks (Class A) |
| --- | Pipettes (Class A) |
| --- | Quartz cuvettes (1 cm path length) |
Protocol: Determination of UV-Vis Absorption Spectrum
This protocol is designed to be a self-validating system by incorporating system suitability tests as mandated by pharmacopeial guidelines such as USP <857>.[11][12]
Instrument Preparation and System Suitability
Prior to sample analysis, ensure the UV-Vis spectrophotometer is performing adequately.
-
Wavelength Accuracy: Verify the wavelength accuracy of the instrument using a certified reference material, such as a holmium oxide solution. According to USP <857>, the wavelength accuracy in the UV range should be within ±1 nm.[11]
-
Photometric Precision: Assess the photometric precision by performing at least six replicate measurements of a stable standard solution (e.g., potassium dichromate). The relative standard deviation (%RSD) should be less than a specified value, typically ≤ 2.0%.[13]
-
Resolution: For scanning instruments, determine the resolution using a 0.02% v/v solution of toluene in hexane. The ratio of the absorbance at the maximum (~269 nm) to the minimum (~266 nm) should be not less than 1.3.[12]
Reagent and Sample Preparation
-
Preparation of 0.1 M HCl (Solvent and Blank):
-
Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water in a 1 L volumetric flask.
-
Dilute to the mark with purified water and mix thoroughly.
-
-
Preparation of Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of N-desethyl chloroquine hydrochloride reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M HCl. Mix well.
-
-
Preparation of Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10.0 mL of the stock standard solution into a 100 mL volumetric flask.
-
Dilute to volume with 0.1 M HCl and mix thoroughly. This concentration is generally suitable for obtaining absorbances within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A).
-
Experimental Procedure
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the instrument to scanning mode.
-
Define the wavelength range for the scan, for instance, from 400 nm to 200 nm.
-
Set the scan speed and spectral bandwidth (a bandwidth of 2 nm or less is generally sufficient).[12]
-
-
Blank Measurement:
-
Fill a clean 1 cm quartz cuvette with the 0.1 M HCl blank solution.
-
Place the cuvette in the reference beam holder of the spectrophotometer.
-
Fill another matched quartz cuvette with the same blank solution and place it in the sample beam holder.
-
Perform a baseline correction or auto-zero with the blank solution.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the working standard solution.
-
Fill the sample cuvette with the 10 µg/mL working standard solution of N-desethyl chloroquine hydrochloride.
-
Place the cuvette back into the sample holder.
-
Initiate the wavelength scan.
-
-
Data Analysis:
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining the λmax of N-desethyl chloroquine HCl.
Expected Results
| Parameter | Expected Value |
| Solvent | 0.1 M HCl |
| λmax | ~343 nm |
| Linearity Range | Method-dependent, but for chloroquine, linearity has been established in ranges such as 2.5-50 µg/mL.[15] |
Conclusion
This application note provides a comprehensive and robust protocol for the determination of the UV-Vis absorption spectrum of N-desethyl chloroquine hydrochloride. By adhering to established pharmacopeial guidelines for system suitability and carefully controlling experimental variables like solvent and pH, researchers can obtain accurate and reproducible spectral data. The determination of the λmax is a foundational step for the subsequent development and validation of UV-Vis spectrophotometric methods for the quantification of N-desethyl chloroquine in various matrices, supporting drug development and clinical research.
References
- Desta, K., & Amare, M. (2017). Validated UV-Visible spectrometry using water as a solvent for determination of chloroquine in tablet samples.
- Agilent Technologies, Inc. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Agilent.
- Abdallah, S., Kamal, E. E., Hagga, M. E. M., & Mohamed, I. (2016). Application of Derivative Spectrophotometer for Analysis of Chloroquine Phosphate Dosage Forms.
- Annuryanti, F., Darmawati, A., Miatmoko, A., & Kustiawan, K. (2020). Development and Validation of Spectrophotometry UV-Vis Method for Determination of Primaquine and Chloroquine in Liposome Dosage Form. Research Journal of Pharmacy and Technology, 13(3), 1293-1296. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaERVWhEaWJHPiiMB5DOu5kNaTS5EWSlzwxU7dQa6IWSx1t3fz4So9XmRXy4HaezL6SLP3KKKXBBvsWksbzNIXLWpU5BCySOTBO5cCglxfiza0hd_7wG5xPVN3lM7fqSVNQLIMB01LWVhkUWfdIQvy3195Hld9taF4OEZo9ofIA6MYk1MwDn1nBt1MBvMs-ZhzBT16YOVF-JIfwm3BgyrdTlJRVIR5jIfGyq_ex16iBRxQDBLVdrsKiLdIxGWanaGZRtz2LVe7BCT9l9GNnrjyERN5s5m6y2OBvElZtIYBd9bnoxFZ0xsUSY4GSHeFF7ZeESTq](
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scribd.com [scribd.com]
- 5. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. | DOCX [slideshare.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bot Verification [merel.si]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. qvents.in [qvents.in]
- 14. researchgate.net [researchgate.net]
- 15. journaljpri.com [journaljpri.com]
Troubleshooting & Optimization
Technical Support Center: N-Desethyl Chloroquine Hydrochloride
Topic: Degradation Profiling & Stability Troubleshooting
Introduction
Welcome to the Technical Support Center for N-desethyl chloroquine (NDCQ) hydrochloride . As a primary metabolite of Chloroquine and a critical reference standard in bioanalytical assays (particularly for malaria and viral therapeutic monitoring), the integrity of this molecule is paramount.
NDCQ contains a secondary amine in its side chain, making it chemically distinct from its parent tertiary amine (Chloroquine). This structural difference alters its reactivity profile, particularly regarding oxidation and dealkylation. This guide addresses the specific degradation pathways, analytical challenges, and storage protocols required to maintain the fidelity of your experimental data.
Module 1: Degradation Identification (The "What")
FAQ: What are the primary degradation products I should look for?
When N-desethyl chloroquine hydrochloride degrades, it typically follows three specific pathways: oxidative dealkylation, N-oxidation, and side-chain cleavage.[1]
1. Bis-desethylchloroquine (BDCQ) [1]
-
Mechanism: Oxidative dealkylation.
-
Description: The loss of the remaining ethyl group on the side-chain nitrogen.
-
Detection: Elutes before NDCQ in reverse-phase HPLC due to increased polarity.
-
Mass Shift: -28 Da relative to NDCQ.
2. 7-Chloro-4-aminoquinoline
-
Mechanism: Oxidative cleavage (Side-chain scission).[1]
-
Description: The entire pentane-diamine side chain is cleaved, leaving the quinoline core.
-
Significance: This is a common "terminal" degradant for the 4-aminoquinoline class.[1]
-
Detection: Drastic shift in retention time; loss of aliphatic character.
3. N-Desethylchloroquine N-Oxide
-
Mechanism: N-oxidation.[1]
-
Description: Oxidation of the quinoline nitrogen or the side-chain secondary amine.[1]
-
Trigger: Exposure to peroxides or light.
Visualizing the Degradation Pathway
The following diagram illustrates the structural causality of these degradants.
Figure 1: Primary degradation pathways of N-desethyl chloroquine hydrochloride under stress conditions.
Module 2: Analytical Troubleshooting (The "How")
Scenario A: "I am seeing severe peak tailing for NDCQ and its degradants."
Root Cause: Secondary interaction between the basic nitrogen atoms (secondary amine pKa ~10.2) and residual silanols on the HPLC column stationary phase.
Troubleshooting Protocol:
-
Mobile Phase pH: Ensure your aqueous mobile phase is buffered to pH 2.5 – 3.0 .
-
Why? At acidic pH, silanols are protonated (neutral), reducing ionic interaction with the positively charged analyte.
-
-
Additives: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase. TEA acts as a "sacrificial base" to block silanol sites.
-
Column Selection: Switch to a column with "end-capping" or embedded polar groups (e.g., Waters XBridge or Phenomenex Kinetex F5).[1]
Scenario B: "I cannot separate NDCQ from Bis-desethylchloroquine (BDCQ)."
Root Cause: Both compounds are highly polar and structurally similar, differing only by an ethyl group.
Optimization Guide:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Provides pi-pi interactions with the quinoline ring, offering orthogonal selectivity to standard C18.[1] |
| Organic Modifier | Methanol instead of Acetonitrile | Methanol is a protic solvent that can enhance selectivity for amine-containing compounds.[1] |
| Gradient Slope | Shallow (e.g., 5% to 20% B over 20 min) | These early-eluting polar compounds require a slow ramp to resolve.[1] |
Workflow: HPLC Method Troubleshooting
Figure 2: Decision tree for resolving common chromatographic issues with NDCQ.
Module 3: Stability & Storage Protocols (The "Why")
FAQ: Why did my reference standard turn yellow?
Answer: The hydrochloride salt of NDCQ is hygroscopic and photosensitive .
-
Yellowing: Indicates photo-oxidation of the quinoline ring or formation of N-oxides.[1]
-
Clumping: Indicates moisture absorption, which accelerates hydrolysis and alters the effective weight (assay potency).
Standard Operating Procedure (SOP) for Handling
To ensure the validity of your calibration curves, follow this strict protocol:
-
Storage: Store the solid neat standard at -20°C in an amber, desiccated vial.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.
-
Solvent Choice: Dissolve in Water:Methanol (50:50) . Avoid pure acetonitrile for stock solutions as solubility can be limited for the salt form.
-
Usage Window:
-
Stock Solution (1 mg/mL): Stable for 1 month at 4°C (protected from light).
-
Working Standard: Prepare fresh daily.
-
References
-
Saini, M. & Bansal, G. (2013).[2] "Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Establishes the degradation mechanisms (N-dealkylation and dechlorin
-
Ducharme, J., et al. (1995). "In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation."[3] Drug Metabolism and Disposition.
- Relevance: Defines the metabolic pathway and structural relationship between Chloroquine, NDCQ, and Bis-desethylchloroquine.
-
United States Pharmacopeia (USP). "Chloroquine Phosphate Compendial Monograph." USP-NF.[1]
- Relevance: Provides the regulatory framework for "Rel
-
Phenomenex Application Note. (2020). "Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS."
- Relevance: Validates the column selection (Core-shell F5/PFP)
Sources
Technical Support Center: N-Desethyl Chloroquine (NDCQ) Solubility & Handling Guide
[1]
Ticket ID: NDCQ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Resolving Solubility, Precipitation, and Stability Issues with N-Desethyl Chloroquine Salts[1]
Executive Summary
N-desethyl chloroquine (NDCQ) is the primary active metabolite of chloroquine.[1] While structurally similar to its parent compound, the loss of the ethyl group alters its polarity and pKa profile, leading to distinct solubility challenges.[1]
This guide addresses the most common support tickets we receive: incomplete dissolution , precipitation in cell culture media , and stock solution degradation .[1]
Module 1: The "Check Your Label" Protocol (Critical First Step)
Before attempting dissolution, you must identify the exact chemical form of your NDCQ.[1] The solubility rules for the Salt form and the Free Base form are chemically opposite.[1]
| Chemical Form | Counterion | Appearance | Primary Solvent | Solubility Limit (Approx.)[1] |
| NDCQ Diphosphate | Phosphate ( | White Crystalline Powder | Water | ~50 mg/mL (pH dependent) |
| NDCQ Hydrochloride | Chloride ( | White/Off-white Powder | Water | >100 mg/mL |
| NDCQ Free Base | None | Waxy Solid / Powder | DMSO / Methanol | >20 mg/mL (Insoluble in Water) |
Technical Insight: The most common error is attempting to dissolve the Free Base in water (it will float or form a gum) or the Phosphate Salt in high-concentration ethanol (it will form a cloudy suspension).[1]
Module 2: Master Solubility Workflow
Scenario A: You have the Salt Form (Phosphate/HCl)
Target: Aqueous Stock Solution (10 mM - 50 mM)
-
The Solvent: Use PCR-grade, endotoxin-free water.[1]
-
The Method:
-
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane.[1] Do not use Nylon filters as they may bind amine-rich compounds.[1]
Scenario B: You have the Free Base
Target: Organic Stock Solution (10 mM - 100 mM)
-
The Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
The Method:
Module 3: Preventing "Crash Out" in Cell Culture
The most frequent complaint is: "My stock was clear, but it turned cloudy when I added it to the media."[1]
The Mechanism: NDCQ is a weak base (pKa1 ≈ 8.1, pKa2 ≈ 10.2).[1] In acidic/neutral water (pH 6-7), it is protonated and soluble.[1] However, cell culture media (pH 7.[1]4) is closer to its pKa.[1] If you add a high-concentration stock quickly, you create a localized zone of high pH or high salt, forcing the compound back into its insoluble free-base form.[1]
The "Dropwise-Vortex" Protocol:
-
Pre-warm your culture media to 37°C. Cold media accelerates precipitation.[1]
-
Dilute Intermediate: Do not jump from 50 mM stock to 10 µM media. Create a 10x intermediate in PBS or Media.[1]
-
Dynamic Addition:
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose persistent solubility issues.
Caption: Diagnostic workflow for identifying the root cause of NDCQ precipitation based on chemical form and solvent system.
Module 5: Stability & Storage FAQ
Q: Can I store the stock solution at 4°C? A: Only for short periods (1-2 weeks). For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C . NDCQ is stable for >1 year at -20°C.[1]
-
Warning: Avoid freeze-thaw cycles.[1][3] Each cycle promotes micro-crystal formation that may not redissolve upon thawing.[1]
Q: My frozen DMSO stock has crystals. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are often just frozen solvent, or the compound has crashed out due to temperature drop.[1]
-
Fix: Warm the tube to 37°C and vortex vigorously. If it returns to a clear solution, it is safe to use.
Q: How do I calculate the molarity correctly considering the salt? A: You must use the Molecular Weight (MW) on the specific vial, not the generic MW of the metabolite.
-
NDCQ Diphosphate MW: ~487.8 g/mol (approx, depends on hydration)[1]
-
Formula:
References
-
PubChem. (2025).[1][5] Desethylchloroquine (Compound CID 95478).[1] National Library of Medicine.[1] [Link]
-
Projean, D., et al. (2003).[1] In vitro metabolism of chloroquine: Identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition, 31(6), 748-754.[1] [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). (2023).[1] In vitro analysis of 4-aminoquinoline solubility profiles. [Link][1]
Validation & Comparative
Benchmarking N-Desethylchloroquine Quantification: A Cross-Validation Guide for HPLC and LC-MS/MS
Executive Summary
The quantification of N-desethylchloroquine (NDCQ), the primary active metabolite of chloroquine, presents distinct bioanalytical challenges due to its massive accumulation in cellular components (granulocytes/platelets) versus low plasma concentrations. While LC-MS/MS has emerged as the gold standard for sensitivity, legacy HPLC-Fluorescence (HPLC-FLD) methods remain in use for high-concentration therapeutic drug monitoring (TDM).
This guide provides a rigorous framework for cross-validating these two methodologies. It moves beyond simple correlation coefficients, advocating for a regulatory-compliant approach (FDA/ICH M10) that accounts for matrix effects, hemolysis interference, and the specific physicochemical "stickiness" of aminoquinolines.
Part 1: The Analytical Landscape
Before initiating cross-validation, one must understand the fundamental differences between the contending technologies. A direct comparison of raw data without accounting for these mechanisms often leads to validation failure.
Method A: HPLC-Fluorescence (The Legacy Contender)
-
Principle: Separation on a C18 or Silica column followed by excitation/emission detection.
-
Strength: Cost-effective; excellent for whole blood samples where concentrations are high (>100 ng/mL).
-
Weakness: Lower selectivity; potential interference from co-administered drugs; insufficient sensitivity for terminal elimination phase PK in plasma.
Method B: LC-MS/MS (The Gold Standard)
-
Principle: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
-
Strength: Superior sensitivity (LLOQ < 1 ng/mL); definitive structural identification via mass transitions.
-
Weakness: Susceptible to matrix effects (ion suppression) from phospholipids, requiring cleaner extraction protocols.
Comparative Performance Metrics
| Feature | HPLC-FLD | LC-MS/MS | Impact on Cross-Validation |
| LLOQ | ~15–25 ng/mL | 0.5–1.0 ng/mL | Data <25 ng/mL must be excluded from correlation analysis.[1] |
| Linearity | Dilution integrity is critical for MS when comparing high-conc samples. | ||
| Selectivity | Chromatographic resolution dependent | Mass-to-charge (m/z) dependent | HPLC may overestimate NDCQ if metabolites co-elute. |
| Throughput | 15–20 min/sample | 3–5 min/sample | Batch size differences affect drift/stability assessments. |
Part 2: Methodological Deep Dive
To ensure a valid comparison, both methods must be optimized. Below are the recommended "Self-Validating" protocols.
Sample Preparation (The Critical Variable)
Expert Insight: NDCQ and Chloroquine are basic, lipophilic amines that adsorb avidly to glass. Always use polypropylene containers.
Protocol A: Protein Precipitation (PPT) – Best for Whole Blood LC-MS/MS
-
Aliquot 50 µL of whole blood/plasma into a polypropylene plate.
-
Add 200 µL of Internal Standard (IS) solution (Chloroquine-d4 or NDCQ-d4) in Acetonitrile:Methanol (80:20).
-
Why: The organic solvent precipitates proteins while the d4-IS compensates for matrix effects.
-
-
Vortex vigorously for 5 minutes (essential to release drug from platelets).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Inject supernatant.
Protocol B: Liquid-Liquid Extraction (LLE) – Best for Plasma Sensitivity
-
Aliquot 100 µL plasma.
-
Add 50 µL 0.5 M NaOH (pH > 12).
-
Why: NDCQ pKa is ~10.2. High pH ensures the molecule is uncharged and extractable.
-
-
Add 1 mL MTBE (Methyl tert-butyl ether) or Diethyl Ether.
-
Shake for 10 mins; Centrifuge.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant organic layer.
-
Evaporate to dryness and reconstitute in mobile phase.
Instrumental Parameters
LC-MS/MS Settings (Targeted MRM)
-
Column: Phenyl-Hexyl or C18 (e.g., Kinetex F5), 2.6 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Transitions:
-
NDCQ Quantifier: m/z 292.1 → 179.1
-
NDCQ Qualifier: m/z 292.1 → 114.1
-
Chloroquine (Parent): m/z 320.1 → 247.1
-
HPLC-FLD Settings
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (gradient).[2]
-
Why pH 3.0? Keeps the basic amine protonated, preventing peak tailing on silanol groups.
-
-
Detection: Excitation 320 nm / Emission 380 nm.
Part 3: The Cross-Validation Workflow
Do not rely on simple linear regression (
Experimental Design
-
Sample Selection: Select 30–50 incurred samples (actual patient/study samples, not just spiked standards) spanning the therapeutic range.
-
Split Analysis: Analyze the same sample aliquot on both Method A and Method B within 24 hours to negate stability issues.
-
QC Inclusion: Run QCs (Low, Med, High) on both platforms to verify independent run validity.
Visualization: The Cross-Validation Decision Matrix
Caption: Workflow for determining interchangeability of NDCQ assays based on Incurred Sample Reanalysis (ISR) logic.
Part 4: Statistical Analysis & Acceptance Criteria
To validate the transition from HPLC to LC-MS/MS, apply the Bland-Altman approach rather than simple correlation.
The Passing-Bablok Regression
Unlike standard linear regression, this method assumes measurement error in both methods (which is true here).
-
Equation:
-
Goal: Slope (
) should include 1.0 in its 95% confidence interval. Intercept ( ) should include 0.
Bland-Altman Difference Plot
-
X-axis: Average of Method A and Method B.
-
Y-axis: (Method A - Method B) or % Difference.
-
Requirement: 95% of data points should fall within
SD of the mean difference.
Regulatory Acceptance (FDA/EMA)
For the cross-validation to be considered successful for regulatory submission:
-
Criterion: At least 67% of the samples must have a percentage difference within ±20% of the mean.
Part 5: Expert Troubleshooting (The "Gotchas")
The Hemolysis Trap
NDCQ concentrates inside Red Blood Cells (RBCs).
-
Scenario: A plasma sample is slightly hemolyzed (pink tint).
-
Result: The LC-MS/MS (detecting total drug) will show a massive spike in concentration compared to a non-hemolyzed sample, potentially causing a mismatch with historical data if extraction efficiencies differ.
-
Fix: Document hemolysis visually. Use Whole Blood as the primary matrix if possible to avoid this variable entirely.
Ion Suppression in LC-MS/MS
-
Scenario: HPLC shows 500 ng/mL, LC-MS/MS shows 300 ng/mL.
-
Cause: Phospholipids eluting at the same time as NDCQ suppress the MS signal.
-
Fix: Monitor the phospholipid transition (m/z 184 → 184) during method development. Ensure NDCQ elutes away from this interference zone, or switch to LLE.
Carryover
-
Scenario: A low concentration sample follows a high one and fails accuracy.
-
Cause: NDCQ sticks to the injector needle.
-
Fix: Use a wash solution of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .[3] The acid helps solubilize the basic drug from the needle surfaces.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Link
-
Tett, S. E., et al. (1985). "Chloroquine and desethylchloroquine in plasma, serum, and whole blood: problems in assay and handling of samples." Therapeutic Drug Monitoring, 7(2), 211-215. Link
-
Wang, L., et al. (2020). "Simultaneous determination of hydroxychloroquine and its metabolites in human whole blood by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 186, 113280. Link
-
WorldWide Antimalarial Resistance Network (WWARN). (2023). Clinical Pharmacology: Chloroquine PK Standards. Link
Sources
A Senior Application Scientist's Comparative Guide to N-desethyl Chloroquine Hydrochloride Reference Standards
Abstract
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This is particularly true in pharmacokinetic studies, impurity profiling, and metabolic research involving chloroquine, where its primary active metabolite, N-desethyl chloroquine, is a key analyte. The choice of a reference standard for this compound is a critical decision that directly impacts data quality and regulatory compliance. This guide provides an in-depth, objective comparison between the United States Pharmacopeia (USP) reference standard for N-desethyl chloroquine hydrochloride and other commercially available alternatives. We will delve into the nuances of reference standard qualification, present supporting experimental data considerations, and offer a logical framework for selecting the most appropriate standard for your specific application.
The Central Role of Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing.[1] They are highly purified and well-characterized materials used as a benchmark for confirming the identity, purity, strength, and quality of drug substances and products.[2][3] The United States Pharmacopeia (USP) establishes and distributes these standards, which are globally recognized and accepted by regulatory bodies.[2][4] Utilizing a USP reference standard provides a high degree of confidence in analytical results, which is crucial for method validation, ensuring batch-to-batch consistency, and for submissions to regulatory agencies like the FDA.[4][5]
N-desethyl chloroquine is the major and active metabolite of chloroquine, a widely used antimalarial and antirheumatic drug. Accurate quantification of this metabolite in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Therefore, a reliable reference standard is not just a laboratory consumable but a critical component of the entire drug development lifecycle.
The Gold Standard: USP N-desethyl Chloroquine Hydrochloride Reference Standard
The USP reference standard for any compound is considered the primary compendial standard.[5] This designation is not merely a label; it signifies that the material has undergone rigorous characterization to establish its identity and purity with a high level of scientific certainty.
Key Attributes of a USP Reference Standard:
-
Comprehensive Characterization: The identity of a USP standard is confirmed using a battery of orthogonal analytical techniques, which may include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6][7]
-
High Purity: The purity is meticulously determined, often employing a mass balance approach that accounts for organic impurities, water content, residual solvents, and non-volatile residues.[3][5] This provides an accurate purity value that is crucial for quantitative applications.
-
Traceability and Compliance: USP reference standards provide a direct link to the official compendial method, ensuring that analytical results are traceable and compliant with regulatory expectations.[8]
While the specific characterization data for the USP N-desethyl chloroquine hydrochloride standard is proprietary to the USP, the general principles of their qualification process ensure a high-quality material suitable for the most demanding applications.
Survey of Commercially Available Alternatives
Beyond the USP, several other manufacturers offer N-desethyl chloroquine hydrochloride reference standards. These are often marketed as "certified reference materials" (CRMs) or "research grade" materials. While these alternatives can be of high quality, the level and transparency of their characterization can vary.
Common Sources of Alternative Standards:
-
LGC Standards: A well-known provider of reference materials, often with detailed certificates of analysis.[9]
-
Sigma-Aldrich (Merck): Offers research-grade materials with specified purity levels, typically determined by HPLC.
-
Cayman Chemical, Toronto Research Chemicals (TRC), etc.: These companies provide a wide range of research chemicals and reference standards, often with supporting analytical data.
The critical difference often lies in the extent of characterization and the intended use. A "research grade" standard with a purity of ≥95% by HPLC may be suitable for initial research and development, but may not be appropriate for GMP (Good Manufacturing Practice) release testing or as a primary quantitative standard in a clinical trial.
Head-to-Head Comparison: A Data-Driven Framework
A direct experimental comparison is the most definitive way to evaluate the suitability of a reference standard. Below, we outline a logical workflow and key performance indicators for comparing the USP standard with a commercial alternative.
4.1. Certificate of Analysis (CoA) Review
The first step is a thorough review of the CoA provided by the manufacturer.
| Parameter | USP Reference Standard | Commercial Alternative (Example) | Key Considerations |
| Identity Confirmation | Confirmed by USP through multiple orthogonal methods (e.g., NMR, MS, IR). | Typically confirmed by one or two methods (e.g., ¹H NMR, MS). | The use of multiple, independent techniques provides a higher level of confidence in the material's identity. |
| Purity Assignment | Assigned purity value based on a mass balance approach. | Often stated as a percentage purity determined by a single chromatographic method (e.g., ≥98% by HPLC). | A mass balance approach is more comprehensive as it accounts for all potential impurities, not just those detectable by a single method. |
| Traceability | Directly traceable to the USP monograph. | Traceability is to the manufacturer's internal standards and methods. | For regulatory submissions, traceability to a pharmacopeial standard is often preferred. |
| Intended Use | Stated for use in compendial assays. | May be specified for "research use only" or as a "certified reference material." | The stated intended use can have implications for its application in a regulated environment. |
4.2. Experimental Verification: A Comparative Workflow
The following workflow outlines a practical approach to experimentally compare two reference standards.
Caption: Experimental workflow for comparing reference standards.
Detailed Experimental Protocols
The following are example protocols for the key experiments outlined in the workflow.
5.1. Protocol: Comparative Purity Assessment by HPLC-UV
Objective: To compare the chromatographic purity of the USP and alternative N-desethyl chloroquine hydrochloride standards.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1% Diethylamine solution
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 1% diethylamine, acetonitrile, and methanol (20:55:25, v/v/v).[10]
-
Standard Preparation: Accurately weigh and dissolve each reference standard in the mobile phase to prepare stock solutions of approximately 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation:
-
Compare the retention times of the main peak for both standards.
-
Calculate the peak area percentage of the main peak for each standard.
-
Scrutinize the chromatograms for the presence of any impurity peaks.
-
5.2. Protocol: Quantitative Comparison by LC-MS/MS
Objective: To evaluate the quantitative performance of each reference standard by analyzing quality control (QC) samples. This method is highly sensitive and selective, making it ideal for bioanalytical applications.[11][12]
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Kinetex F5 Core-Shell LC Column (or equivalent).
Reagents:
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
N-desethyl chloroquine-d4 (or other suitable stable isotope-labeled internal standard).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
-
Standard and QC Preparation:
-
Prepare separate stock solutions of the USP and alternative standards.
-
From each stock, prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL in a relevant biological matrix (e.g., human plasma).
-
Prepare QC samples at low, medium, and high concentrations from a weighing independent of the calibration standards.
-
Prepare an internal standard (IS) working solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator or QC), add 150 µL of the IS working solution in methanol.[13]
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
Utilize a suitable gradient elution to separate the analyte from matrix components.
-
Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy) for N-desethyl chloroquine and the internal standard. A common transition for N-desethyl chloroquine is m/z 292.3 -> 179.2.[14]
-
-
Analysis:
-
Generate a calibration curve for both the USP and alternative standards by plotting the peak area ratio (analyte/IS) against the nominal concentration.
-
Quantify the QC samples against both calibration curves.
-
-
Data Evaluation:
-
Compare the linearity (r²) and slope of the two calibration curves.
-
Calculate the accuracy (% bias) and precision (%RSD) of the QC sample results when quantified against each curve.
-
Decision Framework for Researchers
The choice between a USP reference standard and a commercial alternative depends on the specific application.
| Application | Recommended Standard | Rationale |
| GMP Quality Control & Release Testing | USP Reference Standard | Required for compendial testing and ensures regulatory compliance. |
| Pivotal Clinical Trials & Bioequivalence Studies | USP Reference Standard | Provides the highest level of confidence and traceability for critical decision-making. |
| Early-Stage R&D & Method Development | High-Quality Commercial Alternative | A well-characterized commercial standard can be a cost-effective option for non-regulated research. |
| Metabolite Identification & Structural Elucidation | Either, with in-house verification | The primary need is for identity confirmation, which can be achieved with a well-characterized commercial standard and verified internally. |
Conclusion
While the USP N-desethyl chloroquine hydrochloride reference standard remains the gold standard for applications requiring the highest level of analytical rigor and regulatory compliance, high-quality commercial alternatives can be suitable for research and development purposes. The key is to make an informed decision based on a thorough evaluation of the certificate of analysis and, where necessary, supporting experimental data. By following a structured comparative approach, researchers can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
-
Phenomenex. (2020, October 21). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Available from: [Link]
-
Kaewkhao, K., Chotivanich, K., Winterberg, M., Day, N. P., Tarning, J., & Blessborn, D. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(5), 333-347. Available from: [Link]
-
PubMed. (2019, March 15). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Available from: [Link]
-
PubMed. (2011, July 15). HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper. Available from: [Link]
-
SynThink. USP Reference Standards in Pharmaceutical Analysis. Available from: [Link]
-
PharmaRegulatory.in. (2025, December 19). Pharmacopeial Reference Standards: Equivalence and Qualification. Available from: [Link]
-
Phenomenex. Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl Hydroxychloroquine in Plasma Samples by LC-MS/MS. Available from: [Link]
-
ResearchGate. (2025, August 7). Simultaneous Determination of Chloroquine and Its Metabolite Desethyl Chloroquine in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]
-
PPD. Quality By Design The Importance Of Reference Standards In Drug Development. Available from: [Link]
-
Pharmabit. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Available from: [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Available from: [Link]
-
ResearchGate. (2025, August 7). HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper | Request PDF. Available from: [Link]
-
CRO Splendid Lab Pvt. Ltd. N-Desethyl Chloroquine Hydrochloride. Available from: [Link]
-
PMC. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Available from: [Link]
-
Phenomenex. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5. Available from: [Link]
-
WHO. Kinetics of chloroquine and desethylchloroquine in plasma and urine after a single oral dose of the drug. Available from: [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]
-
Eurofins. The ABC's of Reference Standard Management. Available from: [Link]
-
PubMed. (1986, June). Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography. Available from: [Link]
-
NanoAxis LLC. N-Desethyl Chloroquine Hydrochloride. Available from: [Link]
-
SynPep. N-Desethyl Chloroquine Hydrochloride. Available from: [Link]
-
Semantic Scholar. (2019, March 15). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Available from: [Link]
-
USP-NF. Chloroquine Hydrochloride Injection. Available from: [Link]
-
ResearchGate. (2019, March 20). (PDF) High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Available from: [Link]
-
NIST. Desethylchloroquine. Available from: [Link]
-
USP-NF. Chloroquine Hydrochloride Injection - USP-NF ABSTRACT. Available from: [Link]
Sources
- 1. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. usp.org [usp.org]
- 5. pharmtech.com [pharmtech.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 9. N-Desethyl Chloroquine Hydrochloride | LGC Standards [lgcstandards.com]
- 10. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. phenomenex.com [phenomenex.com]
Critical Interpretation of N-Desethyl Chloroquine HCl Certificates of Analysis: A Comparative Reference Standard Guide
Topic: Certificate of Analysis Interpretation for N-Desethyl Chloroquine HCl Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and QA/QC Professionals[1]
Introduction: The Metabolite Paradox
In antimalarial pharmacokinetics and autoimmune therapeutic monitoring, N-Desethyl Chloroquine (NDCQ) is not merely a byproduct; it is a biologically active metabolite with a half-life comparable to its parent, Chloroquine (CQ).[1] For researchers, the challenge lies in the supply chain: while Chloroquine is readily available as a high-purity pharmaceutical grade material, NDCQ is typically sourced as a chemical reference standard.
The Certificate of Analysis (CoA) for NDCQ HCl is often misinterpreted because it differs fundamentally from a drug substance CoA. This guide deconstructs the technical specifications of NDCQ HCl, compares its performance across different reference material grades, and provides a self-validating protocol for laboratory implementation.
Comparative Analysis: Selecting the Right Standard
Before interpreting the CoA, one must validate that the "Alternative" selected fits the intended experimental rigor. The "performance" of a standard is defined by its uncertainty and traceability.
Table 1: Performance Matrix of NDCQ Reference Alternatives
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Chemical / Reagent Grade |
| Primary Use | ISO 17025/CLIA Method Validation, Calibration | Routine QC, Retention Time Marker | Early-stage R&D, Qualitative ID |
| Accreditation | ISO 17034 (Gold Standard) | ISO 9001 / ISO 17025 | Non-accredited |
| Assay Value | Certified Mass Fraction (e.g., 99.2% ± 0.3%) | Chromatographic Purity (e.g., >98% Area) | "Typical" Purity (e.g., >95%) |
| Traceability | Traceable to SI units (NIST/BIPM) | Traceable to internal standards | Vendor-defined |
| Uncertainty | Explicitly calculated (Expanded Uncertainty, | Not usually provided | Unknown |
| Salt Form Impact | Critical: Stoichiometry confirmed | Assumed | Variable (Hygroscopic risks) |
Expert Insight: For clinical trial assays (PK/PD), you must use an ISO 17034 CRM or a secondary standard fully characterized against a CRM. Using a "Research Grade" alternative for quantification introduces unknown bias due to salt-form variations (HCl vs. Phosphate).[1]
Decoding the NDCQ HCl Certificate of Analysis
The CoA for N-Desethyl Chloroquine HCl (CAS: 4298-11-7 for HCl salt) contains specific "red flags" and critical data points that differ from the parent Chloroquine.
A. Identity & Stoichiometry (The "HCl" Trap)
-
The Trap: NDCQ is often sold as a di-hydrochloride or mono-hydrochloride, but the CoA may report the molecular weight (MW) of the free base.[1]
-
Interpretation:
-
HCl Salt MW: ~328.3 g/mol (Mono) or ~364.8 g/mol (Di)
-
Action: Verify the "Assay" section.[3] If the potency is reported "as is" (salt basis), use the salt MW. If reported "as free base," use the free base MW. Failure to correct for the counter-ion results in a ~20% concentration error.
B. Chirality & Specific Rotation
-
Context: NDCQ is chiral. Biological metabolism is stereoselective (CYP2C8/3A4 preferentially metabolize specific enantiomers).
-
CoA Check: Most commercial standards are Racemic (±) .
-
Specification: Specific Rotation
.[4] -
Warning: If your study involves chiral separation (e.g., using an
-AGP column), a racemic standard CoA is insufficient for quantifying individual enantiomers unless a chiral purity test is explicitly listed.
-
C. Water Content (Karl Fischer)
-
Performance Factor: HCl salts are hygroscopic.
-
CoA Limit: Typically < 5.0% or < 8.0%.
-
Correction: You must apply the Water Content (WC) correction factor when preparing stock solutions:
[1]
Visualizing the Validation Workflow
The following diagrams illustrate the metabolic context and the logical workflow for validating a new NDCQ standard lot.
Figure 1: Metabolic Pathway & Standard Relevance [1]
Caption: Biological formation of NDCQ. The standard is required to quantify the primary metabolic step mediated by CYP enzymes.
Figure 2: CoA Self-Validation Protocol
Caption: Decision tree for validating incoming NDCQ reference standards before use in quantitative assays.
Experimental Protocol: Self-Validating the CoA
Do not blindly trust the CoA. Perform this "System Suitability Test" (SST) to confirm the standard's identity and differentiate it from the parent drug.
Objective: Confirm NDCQ identity via Relative Retention Time (RRT) shift compared to Chloroquine. NDCQ is more polar and should elute earlier on a C18 column.
Methodology: LC-MS/MS Verification
-
Mobile Phase Preparation:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.
-
Gradient:
-
Mass Transitions (MRM):
-
Chloroquine: 320.2
247.1[1] -
NDCQ: 292.2
179.1 (Quantifier), 292.2 114.1 (Qualifier)
-
-
Acceptance Criteria (The Self-Check):
-
The NDCQ peak must be chromatographically resolved from the CQ peak.
-
RRT: NDCQ Retention Time / CQ Retention Time
0.85 - 0.90.[1] -
Why? Removal of the ethyl group increases polarity, reducing retention on C18. If they co-elute, your method is not specific enough for the CoA purity claim.
-
References
-
Projean, D. et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms. Drug Metabolism and Disposition.[2][7] Link
-
USP (United States Pharmacopeia). General Chapter <11> Reference Standards.[3] USP-NF.[1] Link
-
World Health Organization (WHO). Methods for surveillance of antimalarial drug efficacy. (Includes PK protocols for CQ/NDCQ). Link
-
Fay, A.A. et al. (2020). Determination of Chloroquine and Desethylchloroquine in Biological Matrices.[5][6][7][8][9] Journal of Analytical Toxicology. Link
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers.Link
Sources
- 1. Desethylchloroquine [webbook.nist.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. physiomckina.co.jp [physiomckina.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of chloroquine and desethylchloroquine after oral administration of racemic chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Mass Fragmentation Pattern of N-desethyl Chloroquine
For researchers, scientists, and drug development professionals, the precise structural elucidation of drug metabolites is a cornerstone of robust pharmacokinetic and pharmacodynamic studies. Understanding how a parent drug is modified in vivo is critical for assessing its efficacy, identifying potential toxicities, and ensuring regulatory compliance. N-desethyl chloroquine, the primary active metabolite of the widely used antimalarial and autoimmune therapeutic, chloroquine, is a key analyte in these investigations. This guide provides an in-depth analysis of the predicted mass fragmentation pattern of N-desethyl chloroquine and a comprehensive, self-validating experimental protocol for its confirmation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Imperative of Metabolite Fragmentation Analysis
The characterization of a metabolite's mass fragmentation pattern serves a dual purpose. Firstly, it provides unequivocal identification of the metabolite in complex biological matrices. Secondly, it offers insights into the structural modifications that occurred during metabolism, which can inform our understanding of the metabolic pathways involved. In the context of N-desethyl chloroquine, confirming its fragmentation pattern is essential for developing sensitive and specific bioanalytical methods for its quantification in plasma, urine, and other biological samples.
Unveiling the Fragmentation Fingerprint of N-desethyl Chloroquine
N-desethyl chloroquine is formed via the N-deethylation of the parent drug, chloroquine, a reaction primarily catalyzed by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] Its structure consists of a 7-chloroquinoline core linked to an N-ethyl-1,4-pentanediamine side chain. Under positive electrospray ionization (ESI+), N-desethyl chloroquine is readily protonated, yielding a precursor ion with a mass-to-charge ratio (m/z) of 292.2.
Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer induces fragmentation, generating a characteristic pattern of product ions. Based on established fragmentation principles of quinoline derivatives and aliphatic amines, we can predict the following key fragmentation pathways and resulting product ions that have been reported in the literature.[2][3]
Proposed Fragmentation Pathway
The fragmentation of protonated N-desethyl chloroquine is primarily driven by cleavages within the aliphatic side chain and the bond connecting it to the quinoline ring. The most abundant and structurally informative product ions are observed at m/z 179.1, 247.1, and 114.1.
Caption: Proposed fragmentation pathway of N-desethyl chloroquine.
1. The Quinoline Core Fragment (m/z 179.1): The most characteristic fragmentation involves the cleavage of the C-N bond linking the pentanediamine side chain to the 4-position of the quinoline ring. This results in the formation of a stable, protonated 4-amino-7-chloroquinoline ion at m/z 179.1. The high relative abundance of this fragment makes it an excellent quantifier ion in multiple reaction monitoring (MRM) assays.
2. Loss of Ethylamine (m/z 247.1): A common fragmentation pathway for molecules containing an aliphatic amine chain is the neutral loss of a small amine-containing molecule. In the case of N-desethyl chloroquine, the loss of an ethylamine moiety (C₂H₅NH₂) from the side chain results in a product ion at m/z 247.1. This fragmentation provides further confirmation of the side chain structure.
3. The Side Chain Fragment (m/z 114.1): This fragment represents the protonated side chain itself after cleavage from the quinoline core, followed by a rearrangement. This ion provides complementary structural information, confirming the identity of the side chain.
Comparative Analysis: N-desethyl Chloroquine vs. Chloroquine
The fragmentation pattern of N-desethyl chloroquine can be distinguished from its parent drug, chloroquine, primarily by the mass of the precursor ion and the masses of the side-chain related fragments. Chloroquine, containing two ethyl groups on the terminal nitrogen of the side chain, has a protonated molecular ion at m/z 320.2. Its fragmentation also yields the characteristic quinoline core at m/z 179.1; however, the neutral losses from the side chain will differ due to the presence of the additional ethyl group.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| N-desethyl Chloroquine | 292.2 | 179.1 | 247.1 | 114.1 |
| Chloroquine | 320.2 | 179.1 | 247.2 | 142.1 |
Table 1: Comparison of MRM Transitions for N-desethyl Chloroquine and Chloroquine.
Experimental Protocol for Fragmentation Pattern Confirmation
This protocol outlines a robust LC-MS/MS method for the confirmation of the N-desethyl chloroquine fragmentation pattern. The self-validating nature of this protocol lies in the systematic optimization of collision energy and the monitoring of multiple, structurally consistent fragment ions.
I. Materials and Reagents
-
N-desethyl Chloroquine certified reference standard
-
Chloroquine certified reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
II. Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
III. Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-desethyl chloroquine in methanol.
-
Working Solution Preparation: Serially dilute the stock solution with 50:50 (v/v) methanol:water to a final concentration of 1 µg/mL.
-
Plasma Sample Preparation (for matrix effect evaluation):
-
To 100 µL of blank human plasma, add 300 µL of methanol containing the internal standard (if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial.
-
IV. LC-MS/MS Method
Caption: Experimental workflow for LC-MS/MS analysis.
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Acquisition Mode:
-
Full Scan (for precursor confirmation): Scan from m/z 100-400 to confirm the [M+H]⁺ ion at m/z 292.2.
-
Product Ion Scan: Select the precursor ion at m/z 292.2 and ramp the collision energy (e.g., from 10 to 40 eV) to observe the formation of product ions.
-
-
V. Data Analysis and Interpretation
-
Precursor Ion Confirmation: In the full scan data, verify the presence of an intense peak at m/z 292.2 corresponding to the protonated N-desethyl chloroquine.
-
Product Ion Identification: In the product ion scan data, identify the major fragment ions. You should observe prominent peaks at m/z 179.1, 247.1, and 114.1.
-
Collision Energy Optimization: By ramping the collision energy, you can determine the optimal energy to produce the highest abundance for each product ion. This information is crucial for developing a sensitive MRM method.
-
Fragmentation Pattern Confirmation: The consistent observation of these three product ions, each corresponding to a logical and predictable fragmentation of the N-desethyl chloroquine structure, provides high confidence in the confirmed fragmentation pattern.
Conclusion
The confirmation of the mass fragmentation pattern of N-desethyl chloroquine is a critical step in the development of reliable bioanalytical methods. By understanding the underlying fragmentation mechanisms and employing a systematic experimental approach, researchers can confidently identify and quantify this important metabolite. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in drug metabolism research and bioanalysis, ensuring the scientific integrity and trustworthiness of their findings.
References
-
Kaewkhao, K., Chotivanich, K., Winterberg, M., Day, N. P., Tarning, J., & Blessborn, D. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(5), 333–347. [Link]
-
PubChem. (n.d.). (+-)-Desethylchloroquine. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
Projean, D., Baune, B., Farinotti, R., & Flinois, J. P. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug metabolism and disposition, 31(6), 748–754. [Link]
-
Tang, C., Liu, Y., Liu, D., & Song, M. (2012). Simultaneous Determination of Chloroquine and Its Metabolite Desethyl Chloroquine in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry. Analytical Letters, 45(16), 2336-2346. [Link]
-
UCT, LLC. (2021, March 29). UCT - Analysis of Chloroquine, Hydroxychloroquine, and Desethylchloroquine in Urine Using SPE and LC–MS/MS. LCGC International. [Link]
Sources
- 1. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
